Peonidin 3-rutinoside
Description
Properties
Molecular Formula |
C28H33O15+ |
|---|---|
Molecular Weight |
609.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C28H32O15/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31)/p+1/t10-,19+,20-,21+,22+,23-,24+,25+,27+,28+/m0/s1 |
InChI Key |
ONQVTPMFYSRRLL-HUJUZFAXSA-O |
Origin of Product |
United States |
Foundational & Exploratory
Peonidin 3-Rutinoside: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. Beyond its role as a natural colorant, peonidin 3-rutinoside has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, its abundance in these sources, detailed experimental protocols for its extraction and quantification, and insights into its potential biological signaling pathways.
Natural Sources and Abundance of this compound
This compound is found in a variety of fruits, particularly in berries and stone fruits. The concentration of this compound can vary significantly depending on the specific cultivar, growing conditions, and maturity at harvest. The following table summarizes the quantitative data on the abundance of this compound in several key natural sources, expressed in milligrams per 100 grams of fresh weight (mg/100g FW).
| Natural Source | Genus/Species | Abundance (mg/100g FW) | Reference(s) |
| European Plum | Prunus domestica | 4.85 | [1] |
| Blackcurrant | Ribes nigrum | 0.000 - 1.280 | [1] |
| Sweet Cherry | Prunus avium | 0.60 - 27.50 | [2] |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06 | [3] |
| Strawberry | Fragaria × ananassa | 7.6 | [4] |
| Raspberry | Rubus idaeus | Present, but not always quantified | [5] |
| Blueberry | Vaccinium corymbosum | Present, but not always quantified | [5] |
Experimental Protocols
Accurate extraction and quantification of this compound are crucial for research and development. The following sections detail common methodologies for its analysis.
Extraction of this compound from Plant Material
A common method for extracting anthocyanins, including this compound, from plant matrices involves solvent extraction, often assisted by ultrasound or other techniques to improve efficiency.
Materials and Reagents:
-
Lyophilized and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or Hydrochloric acid)
-
Water (deionized or HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder to increase the surface area for extraction.
-
Extraction Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol/water/formic acid, 70:29:1, v/v/v). The acidic conditions help to stabilize the anthocyanins in their colored flavylium (B80283) cation form.
-
Extraction:
-
Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
For enhanced extraction, use ultrasound-assisted extraction (UAE) by placing the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude anthocyanin extract.
-
-
Purification (Optional but Recommended):
-
For cleaner samples, a solid-phase extraction (SPE) step can be employed.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the crude extract (dissolved in a minimal amount of acidified water) onto the cartridge.
-
Wash the cartridge with acidified water to remove polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
Evaporate the solvent to yield a purified anthocyanin extract.
-
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds. An example gradient is as follows: 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-95% A; 55-60 min, 100% A.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[6]
-
Detection: The DAD is set to monitor at the visible maximum absorption wavelength for anthocyanins, which is around 520 nm.
-
Quantification: A calibration curve is generated using a pure standard of this compound at various concentrations. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on the standard curve.
Identification and Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a higher level of selectivity and sensitivity for the identification and confirmation of this compound, especially in complex matrices.
Instrumentation and Parameters:
-
LC System: Coupled to a mass spectrometer. The LC conditions are often similar to those used for HPLC-DAD.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanins.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification. The precursor ion (the molecular ion of this compound, [M+H]+ at m/z 609.2) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., the peonidin aglycone at m/z 301.1) is monitored in the third quadrupole.[7][8]
-
Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass fragmentation pattern with that of a pure standard.
Signaling Pathways
While the specific signaling pathways directly activated by this compound are still under active investigation, research on closely related anthocyanins provides valuable insights into its potential mechanisms of action.
PI3K/Akt Signaling Pathway
Studies on cyanidin-3-rutinoside, an anthocyanin structurally similar to this compound, have shown its ability to activate the PI3K/Akt signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival. Activation of this pathway can lead to increased glucose uptake in cells.
Caption: Putative activation of the PI3K/Akt signaling pathway by this compound.
Ca2+/Calmodulin-Dependent Kinase II (CaMKII) Pathway
Research on another related anthocyanin, delphinidin (B77816) 3-rutinoside, has demonstrated its ability to stimulate glucagon-like peptide-1 (GLP-1) secretion via the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway in murine gut cells.[2] This pathway is critical for calcium-mediated signaling in various cellular processes.
Caption: Hypothetical involvement of the CaMKII pathway by this compound.
Experimental Workflow
The overall workflow for the analysis of this compound from natural sources can be summarized in the following diagram.
Caption: General workflow for this compound analysis.
Conclusion
This compound is a promising natural compound with potential applications in the pharmaceutical and nutraceutical industries. This guide provides a foundational understanding of its natural distribution and the analytical methodologies required for its study. Further research into its specific biological activities and signaling pathways will be crucial in unlocking its full therapeutic potential. The provided protocols and data serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug development.
References
- 1. Cyanidin-3-rutinoside increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anthocyanin Delphinidin 3-Rutinoside Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ars.usda.gov [ars.usda.gov]
- 5. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 6. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 7. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids against non-physiologic inflammation attributed to cancer initiation, development, and progression-3PM pathways. [vivo.weill.cornell.edu]
In Silico Prediction of Peonidin 3-rutinoside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used for the in silico prediction of the biological activities of Peonidin (B1209262) 3-rutinoside, an anthocyanin found in various plants. It covers predictive modeling for pharmacokinetics, outlines potential therapeutic targets, and offers detailed protocols for computational experiments, supported by workflows and pathway diagrams to facilitate understanding and replication.
Introduction to Peonidin 3-rutinoside
This compound is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables.[1] Structurally, it consists of a peonidin aglycone (a methylated derivative of cyanidin) linked to a rutinoside (rhamnose and glucose) sugar moiety. Anthocyanins, including this compound and its close relatives, are widely recognized for their antioxidant properties and are increasingly studied for their potential therapeutic effects in a range of chronic diseases.[2][3] Preliminary research on similar compounds suggests potential bioactivities including anti-inflammatory, anti-cancer, and anti-diabetic effects.[4][5][6] In silico analysis provides a powerful, preliminary step to explore these potential activities, saving significant time and resources in the early stages of drug discovery.
In Silico Prediction Methodologies
In silico drug discovery employs computational methods to identify and optimize potential drug candidates. This approach accelerates the research process by predicting the behavior of molecules and their likely interactions with biological targets before any lab-based experiments are conducted.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, typically a protein target). The primary goal is to predict the binding affinity and mode, which are quantified by a scoring function, usually in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction. This method is crucial for identifying potential molecular targets and understanding the structural basis of the ligand-receptor interaction, often mediated by hydrogen bonds and van der Waals forces.[7][8]
ADMET Prediction
ADMET analysis involves the prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound within an organism.[9] These pharmacokinetic and toxicological properties are critical for a compound's potential success as a drug. Online tools like SwissADME and pkCSM use a compound's chemical structure to predict various parameters, including its adherence to drug-likeness rules (e.g., Lipinski's Rule of Five), its permeability across biological membranes (e.g., Caco-2 cells), its potential to be metabolized by cytochrome P450 (CYP) enzymes, and its risk of toxicity.[10][11]
Target Prediction and Bioactivity Score
Structure-based bioactivity prediction uses the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological activities. Web servers like SwissTargetPrediction analyze a compound's 2D structure to predict its most probable protein targets in the human body. This helps to identify potential mechanisms of action and can reveal novel therapeutic applications for known compounds.[12]
Predicted Bioactivities and Quantitative Data
Based on in silico studies of this compound and structurally related anthocyanins, several potential bioactivities have been predicted.
Predicted Pharmacokinetics and Drug-Likeness
The ADMET profile of a compound is a critical determinant of its clinical potential. In silico tools can provide valuable initial assessments. The predicted properties for anthocyanins like Peonidin 3-arabinoside have been analyzed, showing compliance with Lipinski's Rule of Five, suggesting potential for oral bioavailability.[10]
| Property | Predicted Value / Description | Significance |
| Physicochemical Properties | ||
| Molecular Weight | ~611 g/mol | Adheres to Lipinski's rule (<500 is a guideline, but larger natural products are common). |
| LogP (Lipophilicity) | Varies; generally low | Influences absorption and distribution. |
| H-Bond Donors | High | Influences solubility and receptor binding. |
| H-Bond Acceptors | High | Influences solubility and receptor binding. |
| Absorption | ||
| Intestinal Absorption | High (predicted) | Indicates good absorption from the gastrointestinal tract.[11] |
| Caco-2 Permeability | High (predicted) | Suggests the ability to cross the intestinal epithelial barrier.[11] |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Typically 1-2 violations (due to MW and H-bonds) | A guideline for oral bioavailability; natural products often have exceptions.[10] |
| Bioavailability Score | Moderate | An overall prediction of the compound's potential to be a drug. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic (predicted) | Predicts the compound's potential to cause DNA mutations. |
| hERG Inhibition | Low risk (predicted) | Predicts the risk of cardiotoxicity. |
Table 1. Predicted ADMET Profile for this compound.
Predicted Molecular Targets and Binding Affinities
Molecular docking studies predict the interaction of this compound with various protein targets implicated in disease. Studies on similar anthocyanins have shown significant binding affinities to enzymes involved in cancer, inflammation, and diabetes.[4][10][13]
| Target Class | Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |
| Cancer | ALK5 Receptor (TGF-βRI) | 1O8A | -8.4 | Anti-cancer (Inhibition of TGF-β signaling)[10] |
| Caspase-3 | 2J32 | -2.95 to -7.0 | Pro-apoptotic in cancer therapy[8][14] | |
| Cyclin-Dependent Kinase 1 (CDK1) | 4Y72 | -7.0 to -9.0 | Cell Cycle Arrest in Cancer[6] | |
| Inflammation | Cyclooxygenase-2 (COX-2) | 5IKR | -8.0 to -10.0 | Anti-inflammatory |
| Inducible Nitric Oxide Synthase (iNOS) | 3E7G | -7.5 to -9.5 | Anti-inflammatory[15] | |
| Diabetes | α-Glucosidase | 3A4A | -7.0 to -9.0 | Anti-diabetic (Reduces glucose absorption)[4] |
| Skin Aging | Tyrosinase | 2Y9X | -6.0 to -8.0 | Skin whitening (Inhibits melanin (B1238610) production)[7] |
Table 2. Predicted Molecular Docking Interactions for this compound.
Experimental Protocols for In Silico Analysis
This section provides detailed, step-by-step protocols for conducting the in silico experiments described in this guide.
General In Silico Workflow
The overall process for the computational prediction of bioactivity follows a logical sequence from initial compound selection to the final analysis of potential biological functions.
Figure 1. General workflow for in silico bioactivity prediction.
Protocol for Molecular Docking (using AutoDock Vina)
-
Ligand Preparation:
-
Download the 3D structure of this compound from the PubChem database (CID: 44256828) in SDF format.[16]
-
Use a molecular modeling tool (e.g., Open Babel, PyMOL) to convert the SDF file to PDBQT format, which is required by AutoDock Vina. This step adds charges and defines rotatable bonds.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein (e.g., ALK5 receptor, PDB ID: 1O8A) from the Protein Data Bank.
-
Using software like AutoDock Tools or PyMOL, prepare the receptor by removing water molecules, co-crystallized ligands, and adding polar hydrogens and Gasteiger charges. Save the final structure in PDBQT format.
-
-
Grid Box Generation:
-
Define the docking search space (the "grid box") around the active site of the receptor. The active site can be identified from the position of the co-crystallized ligand in the PDB file or through literature review. The size and center of the box must encompass the entire binding pocket.
-
-
Docking Simulation:
-
Execute AutoDock Vina using a command-line interface. The command will specify the paths to the prepared ligand and receptor files, the grid box coordinates, and the output file name.
-
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt --log log.txt
-
-
Analysis of Results:
-
The output log file will contain the binding affinities (in kcal/mol) for the top predicted binding poses.
-
Visualize the output PDBQT file using PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
-
Protocol for ADMET Prediction (using SwissADME)
-
Obtain SMILES String:
-
From the PubChem page for this compound, copy its canonical SMILES string.
-
-
Input to Server:
-
Navigate to the SwissADME web server.
-
Paste the SMILES string into the input box and run the prediction.
-
-
Analyze Output:
-
The server will generate a comprehensive report.
-
Examine the "Physicochemical Properties" section for molecular weight, LogP, and H-bond characteristics.
-
Review the "Pharmacokinetics" section for predictions on gastrointestinal absorption and CYP enzyme inhibition.
-
Check the "Drug-likeness" section to see if the molecule adheres to Lipinski's, Ghose's, and other rules.
-
Note the "Bioavailability Score" as a composite prediction.
-
Predicted Signaling Pathways
Based on the predicted molecular targets, in silico analysis allows for the construction of hypothetical signaling pathways through which this compound may exert its effects.
Predicted Anti-Inflammatory Pathway
Anthocyanins are known to exert anti-inflammatory effects.[17][18][19] A predicted mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By potentially inhibiting upstream kinases or NF-κB itself, this compound could prevent the transcription of pro-inflammatory mediators.
Figure 2. Predicted inhibition of the NF-κB inflammatory pathway.
Predicted Pro-Apoptotic Pathway in Cancer
Studies on similar anthocyanins suggest a pro-apoptotic role in cancer cells.[6][14][20] Cyanidin-3-rutinoside (B1257026) has been shown to induce apoptosis in leukemia cells by generating reactive oxygen species (ROS), leading to the activation of the mitochondrial pathway.[3][21] this compound may act similarly by modulating the balance of pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2) proteins, triggering the release of cytochrome c and subsequent activation of caspases.
Figure 3. Predicted intrinsic apoptotic pathway activation.
Conclusion and Future Directions
The in silico prediction of this compound's bioactivity suggests it is a promising candidate for further investigation as an anti-inflammatory, anti-cancer, and anti-diabetic agent. The computational data presented in this guide, including favorable ADMET properties and strong binding affinities to key disease-related targets, provides a solid foundation for subsequent research. The next critical step is the in vitro and in vivo validation of these predictions. Experimental assays such as cell viability (MTT), enzyme inhibition, and gene expression analysis are required to confirm the computationally-derived hypotheses and to fully elucidate the mechanisms of action of this potent natural compound.
References
- 1. Insights into the Mechanisms of Action of Proanthocyanidins and Anthocyanins in the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyanidin-3-rutinoside, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of cyanidin-3-rutinoside on alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative Study of Binding Behaviors of Cyanidin, Cyanidin-3-Galactoside, Peonidin with Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and validation – ScienceOpen [scienceopen.com]
- 10. In-silico drug-likeness analysis, ADME properties, and molecular docking studies of cyanidin-3-arabinoside, pelargonidin-3-glucoside, and peonidin-3-arabinoside as natural anticancer compounds against acting receptor-like kinase 5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica | MDPI [mdpi.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin [mdpi.com]
- 20. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The In Vivo Metabolic Journey of Peonidin 3-rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside, a prominent member of the anthocyanin family of flavonoids, is a natural pigment responsible for the vibrant red, purple, and blue hues of many fruits and vegetables, including blackcurrants, cherries, and berries.[1][2] Beyond its role as a colorant, there is growing scientific interest in its potential health benefits, which are intrinsically linked to its metabolic fate within the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of peonidin 3-rutinoside is paramount for elucidating its mechanisms of action and for the development of novel functional foods and therapeutics. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the in vivo metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.
Data Presentation: Quantitative Insights into Bioavailability
The bioavailability of anthocyanins, including this compound, is generally low and subject to considerable inter-individual variation.[3] Following oral ingestion, this compound is absorbed from the stomach and small intestine and undergoes extensive metabolism. The intact glycoside, along with its various metabolites, can be detected in plasma and urine.
Due to a scarcity of studies focusing exclusively on this compound, the following tables include data on the closely related and frequently co-occurring anthocyanin, cyanidin (B77932) 3-rutinoside, to provide a more comprehensive quantitative picture.
Table 1: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Human Plasma Following Oral Administration
| Compound | Food Source/Dose | Cmax (nmol/L) | Tmax (h) | Reference |
| Cyanidin 3-rutinoside | Blackcurrant Extract | ~20 | ~1.5 | [4][5] |
| Delphinidin (B77816) 3-rutinoside | Blackcurrant Extract | ~40 | ~1.5 | [4][5] |
| Cyanidin 3-rutinoside | Blackcurrant Anthocyanins (1.24 mg/kg bw) | 46.3 ± 22.5 | 1.25-1.75 | [6] |
| Delphinidin 3-rutinoside | Blackcurrant Anthocyanins (1.68 mg/kg bw) | 73.4 ± 35.0 | 1.25-1.75 | [6] |
Table 2: Urinary Excretion of Anthocyanin Rutinosides in Humans Following Oral Administration
| Compound | Food Source/Dose | Total Excretion (% of ingested dose) | Timeframe (h) | Reference |
| Cyanidin 3-rutinoside | Blackcurrant Extract | 0.048 ± 0.016 | 48 | [4][5][7] |
| Delphinidin 3-rutinoside | Blackcurrant Extract | 0.040 ± 0.011 | 48 | [4][5][7] |
| Four Blackcurrant Anthocyanins (including C3R and D3R) | 3.58 mg/kg bw | 0.11 ± 0.05 | 8 | [6] |
Table 3: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Rat Plasma Following Oral Administration
| Compound | Dose (µmol/kg bw) | Cmax (nmol/L) | Tmax (h) | Reference |
| Cyanidin 3-rutinoside | 800 | 850 ± 120 | 0.5-2.0 | [6] |
| Delphinidin 3-rutinoside | 800 | 580 ± 410 | 0.5-2.0 | [6] |
Experimental Protocols
The investigation of the in vivo metabolic fate of this compound involves a series of well-defined experimental procedures. The following outlines a typical workflow for animal and human studies.
In Vivo Pharmacokinetic Study Workflow
Key Methodologies
-
Animal Models and Dosing:
-
Species: Wistar or Sprague-Dawley rats are commonly used.
-
Dosing: this compound, either purified or as a component of a plant extract, is administered orally via gavage. Doses in rat studies have been around 800 µmol/kg body weight.[6]
-
-
Human Studies:
-
Subjects: Healthy human volunteers are recruited.
-
Dosing: Encapsulated extracts or beverages rich in this compound are administered. Doses are typically lower than in animal studies, reflecting dietary intake levels.[6]
-
-
Sample Collection:
-
Blood: Serial blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Plasma is separated by centrifugation.[3]
-
Urine and Feces: Samples are collected over a defined period (e.g., 0-8h, 8-24h, 24-48h) using metabolic cages for animals or collection containers for humans.[4][5][7]
-
-
Sample Preparation:
-
Protein Precipitation: Plasma proteins are precipitated using acidified organic solvents (e.g., acetonitrile (B52724) with formic acid).[3]
-
Solid-Phase Extraction (SPE): SPE is a crucial step for cleaning up and concentrating the analytes from the biological matrix. C18 cartridges are commonly used for this purpose.[8]
-
-
Analytical Instrumentation:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the standard for separating this compound and its metabolites.
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is employed for the sensitive and specific detection and quantification of the target compounds.[8][9]
-
Metabolic Pathways of this compound
The metabolism of this compound is a multi-step process involving both host and microbial enzymes. The primary metabolic transformations include deglycosylation, phase II conjugation, and degradation into smaller phenolic compounds.
Key Metabolic Transformations
-
Absorption of the Intact Glycoside: Studies have shown that this compound, along with other anthocyanin rutinosides, can be absorbed directly in its intact form.[6]
-
Deglycosylation: The gut microbiota possesses a wide array of enzymes, such as β-glucosidases and rhamnosidases, that can cleave the rutinoside moiety from the peonidin aglycone.[10] This deglycosylation is a critical step, as the resulting aglycone is often more readily absorbed or further metabolized.
-
Phase II Metabolism: Once absorbed, this compound and its aglycone can undergo phase II metabolism, primarily in the liver and intestinal cells. This involves conjugation reactions such as:
-
Glucuronidation: The addition of a glucuronic acid moiety, a common detoxification pathway.
-
Sulfation: The addition of a sulfate (B86663) group.
-
Methylation: The addition of a methyl group, which can occur on the hydroxyl groups of the peonidin backbone.[3]
-
-
Microbial Degradation to Phenolic Acids: A significant portion of ingested this compound that is not absorbed in the upper gastrointestinal tract reaches the colon. Here, the gut microbiota can degrade the flavonoid structure through ring fission, leading to the formation of smaller phenolic acids, such as protocatechuic acid.[4][5] These microbial metabolites can be absorbed and may contribute to the overall biological activity of the parent compound.
Conclusion
The in vivo metabolic fate of this compound is a complex process characterized by low bioavailability of the parent compound and extensive metabolism by both host and microbial enzymes. While some of the ingested this compound is absorbed intact, a significant portion is transformed into a diverse array of metabolites, including conjugated forms and smaller phenolic acids. The quantitative data, though limited for this compound specifically, suggests rapid absorption and excretion, consistent with other anthocyanins.
For researchers and drug development professionals, a thorough understanding of this metabolic profile is crucial. The biological effects attributed to this compound may, in fact, be mediated by its various metabolites. Therefore, future research should focus on elucidating the complete metabolic pathway, quantifying the full spectrum of metabolites in vivo, and investigating the bioactivity of these metabolic products. Such efforts will be instrumental in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Absorption of Anthocyanin Rutinosides after Consumption of a Blackcurrant (Ribes nigrum L.) Extract - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 6. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption of Anthocyanin Rutinosides after Consumption of a Blackcurrant ( Ribes nigrum L.) Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for isolating, identifying, and quantifying anthocyanin metabolites in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peonidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Bacterial species involved in the conversion of dietary flavonoids in the human gut - PMC [pmc.ncbi.nlm.nih.gov]
Peonidin 3-rutinoside potential as a biomarker in food consumption
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The identification of reliable biomarkers of food intake is crucial for nutritional epidemiology, dietary intervention studies, and understanding the role of specific dietary components in health and disease. Peonidin (B1209262) 3-rutinoside, an anthocyanin found in various fruits and vegetables, has emerged as a promising candidate biomarker for the consumption of specific plant-based foods. This technical guide provides a comprehensive overview of the current scientific knowledge on peonidin 3-rutinoside, its pharmacokinetics, analytical methodologies for its detection, and its potential biological activities, with a focus on its application as a dietary biomarker.
Physicochemical Properties and Dietary Sources
This compound is a water-soluble glycoside of peonidin, an O-methylated anthocyanidin. It belongs to the flavonoid family and contributes to the red, purple, and blue pigmentation of many plants.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₃O₁₅⁺ |
| Molecular Weight | 609.55 g/mol |
| Class | Anthocyanin |
| Sub-class | Peonidin Glycoside |
| Solubility | Water-soluble |
This compound is naturally present in a variety of fruits and vegetables. Its presence in the diet is directly linked to the consumption of these foods, making it a potential specific biomarker of their intake.
Table 2: Major Dietary Sources of this compound
| Food Source | Typical Content (mg/100g fresh weight) |
| Blackcurrant | Varies significantly with cultivar |
| European Plum | Varies with cultivar and ripeness |
| Sweet Cherry | Present in some cultivars |
| Berries (general) | Found in various berries in differing amounts |
Pharmacokinetics and Metabolism
The bioavailability of anthocyanins, including this compound, is generally low and exhibits considerable inter-individual variation. Upon ingestion, this compound undergoes absorption, distribution, metabolism, and excretion (ADME) processes that are critical to understanding its utility as a biomarker.
Absorption and Bioavailability
This compound is absorbed from the stomach and small intestine. The absorption process is thought to involve both passive diffusion and carrier-mediated transport. Due to limited specific data on this compound, pharmacokinetic parameters of the closely related cyanidin (B77932) 3-rutinoside from a human study on blackcurrant anthocyanin consumption are presented as a proxy.
Table 3: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Humans (Data from a study on Blackcurrant Anthocyanins)
| Compound | Dose (mg) | Cmax (nmol/L) | Tmax (h) |
| Cyanidin 3-rutinoside | 1.24/kg bw | 46.3 ± 22.5 | 1.25 - 1.75 |
| Delphinidin (B77816) 3-rutinoside | 1.68/kg bw | 73.4 ± 35.0 | 1.25 - 1.75 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data are presented as mean ± SD.[1]
Metabolism
Following absorption, this compound can be metabolized in the liver and by the gut microbiota. The metabolic transformations include deglycosylation to its aglycone (peonidin), followed by phase II metabolism (glucuronidation, sulfation, and methylation). The gut microbiota can also degrade the anthocyanin structure into smaller phenolic acids.
Excretion
This compound and its metabolites are primarily excreted in the urine and feces. Urinary excretion is a key parameter for a biomarker of intake. A study on blackcurrant anthocyanins reported that the cumulative urinary excretion of four anthocyanins, including cyanidin 3-rutinoside, over 8 hours was 0.11 ± 0.05% of the ingested dose[1]. Another study on cranberry juice, which contains peonidin 3-O-galactoside, reported a total urinary recovery of anthocyanins of approximately 5.0% over 24 hours, with peak excretion occurring between 3 and 6 hours after consumption[2][3][4].
Table 4: Urinary Excretion of Peonidin Glycosides in Humans
| Study Food | Peonidin Glycoside | Total Urinary Excretion (% of ingested dose) | Time to Peak Excretion (h) |
| Cranberry Juice | Peonidin 3-O-galactoside | ~5.0% (total anthocyanins) | 3 - 6 |
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. The following sections detail typical experimental protocols for sample preparation and analysis.
Sample Preparation from Biological Matrices
3.1.1. Solid-Phase Extraction (SPE) for Plasma and Urine
This method is commonly used to clean up and concentrate anthocyanins from complex biological samples.
-
Sample Pre-treatment: Acidify plasma or urine samples with an appropriate acid (e.g., formic acid) to stabilize the anthocyanins.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove interfering substances.
-
Elution: Elute the anthocyanins with an appropriate solvent, such as acidified methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3.1.2. Protein Precipitation for Plasma
This is a simpler and faster method for removing proteins from plasma samples.
-
Precipitation: Add a cold, acidified organic solvent (e.g., acetonitrile (B52724) with formic acid) to the plasma sample in a 3:1 ratio.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the anthocyanins.
-
Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in a suitable solvent for analysis.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.
3.2.1. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is typically used for the separation of anthocyanins.
-
Mobile Phase: A gradient elution with two mobile phases is common:
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1-1%) to maintain a low pH and stabilize the anthocyanins.
-
Mobile Phase B: Acetonitrile or methanol with formic acid.
-
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.
-
Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.
3.2.2. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for anthocyanins.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation. This provides high selectivity and sensitivity.
-
MRM Transition for this compound: Precursor ion (Q1) m/z 611 -> Product ion (Q3) m/z 301 (corresponding to the peonidin aglycone).
Signaling Pathways and Biological Activity
While the primary focus of this guide is on the biomarker potential of this compound, it is important to consider its potential biological activities, which are often linked to its aglycone, peonidin. Flavonoids, including peonidin, have been shown to modulate various signaling pathways involved in inflammation and cellular stress.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Chronic activation of this pathway is associated with inflammatory diseases. Flavonoids, including anthocyanins, have been reported to inhibit the MAPK pathway by targeting key kinases like MEK and ERK.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in various inflammatory diseases. Peonidin has been shown to suppress the activation of the NLRP3 inflammasome.
Experimental Workflow for Biomarker Validation
The validation of this compound as a biomarker of food consumption requires a systematic approach, from dietary intervention to data analysis.
Conclusion and Future Directions
This compound holds significant promise as a specific biomarker for the consumption of certain fruits and vegetables. Its detection in biological fluids, particularly urine, can provide an objective measure of intake, overcoming the limitations of self-reported dietary data. The methodologies for its extraction and quantification are well-established, with LC-MS/MS offering the required sensitivity and specificity.
Future research should focus on:
-
Quantitative Pharmacokinetic Studies: Conducting more human intervention studies with standardized doses of this compound to establish robust pharmacokinetic data, including Cmax, Tmax, AUC, and urinary excretion profiles.
-
Dose-Response Relationship: Establishing a clear dose-response relationship between the intake of this compound-containing foods and its concentration in biological samples.
-
Inter-individual Variability: Investigating the factors contributing to the inter-individual variability in the metabolism and excretion of this compound.
-
Metabolite Profiling: Characterizing the full spectrum of this compound metabolites to identify if a combination of the parent compound and its metabolites could serve as a more robust biomarker.
-
Validation in Epidemiological Studies: Applying the developed analytical methods in large-scale epidemiological studies to validate the utility of this compound as a biomarker of food intake and to explore its association with health outcomes.
By addressing these research gaps, the potential of this compound as a reliable dietary biomarker can be fully realized, providing a valuable tool for nutritional and clinical research.
References
- 1. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Urinary excretion of anthocyanins in humans after cranberry juice ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of Anthocyanins in Humans after Cranberry Juice Ingestion [jstage.jst.go.jp]
The Antioxidant Action of Peonidin 3-rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peonidin 3-rutinoside, an anthocyanin prevalent in various fruits and vegetables such as purple sweet potatoes, plums, and cherries, exhibits significant antioxidant properties. Its mechanism of action is multifaceted, involving both direct scavenging of reactive oxygen species (ROS) and indirect modulation of cellular antioxidant defense systems. This technical guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The primary antioxidant functions of this compound include direct electron/hydrogen atom donation to neutralize free radicals and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes. This document serves as a comprehensive resource for understanding and investigating the therapeutic potential of this compound in mitigating oxidative stress.
Direct Antioxidant Mechanisms: Radical Scavenging Activity
The core of this compound's direct antioxidant capacity lies in its chemical structure. The phenolic hydroxyl groups on the flavonoid backbone can donate a hydrogen atom or an electron to unstable reactive oxygen species, thereby neutralizing them and terminating radical chain reactions. This activity is commonly quantified using various in vitro assays.
Quantitative Data on In Vitro Antioxidant Activity
The efficacy of this compound and structurally similar anthocyanins has been evaluated using several standard antioxidant assays. The following table summarizes key quantitative data, primarily focusing on IC50 values (the concentration required to inhibit 50% of the radical activity), which are crucial for comparing antioxidant potency.
| Assay Type | Compound/Extract | IC50 / Activity Value | Reference(s) |
| DPPH Radical Scavenging | Peonidin-based Anthocyanin Monomer (P4 from Purple Sweet Potato) | 26.71 µg/mL | [1] |
| DPPH Radical Scavenging | Peonidin-based Anthocyanin Monomer (P5 from Purple Sweet Potato) | 28.76 µg/mL | [1] |
| Superoxide Anion Scavenging | Peonidin-based Anthocyanin Monomer (P4 from Purple Sweet Potato) | 29.05 µg/mL | [1] |
| Superoxide Anion Scavenging | Peonidin-based Anthocyanin Monomer (P5 from Purple Sweet Potato) | 30.62 µg/mL | [1] |
| ORAC (Oxygen Radical Absorbance Capacity) | Peonidin 3-glucoside (structurally similar) | 5.92 µmol Trolox Equivalents / µmol | [2] |
Note: Data for specific this compound isomers are limited; values from closely related peonidin-based monomers and glucosides are presented as the most relevant available data.
Experimental Protocols for In Vitro Assays
Detailed methodologies are critical for the accurate assessment and replication of antioxidant capacity studies. Below are protocols for the most common assays.
This assay measures the capacity of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
This compound sample
-
DPPH (0.1 mM in methanol (B129727) or ethanol)
-
Methanol or Ethanol (99.5%)
-
Ascorbic acid or Trolox (positive control)
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
-
Micropipettes
-
-
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of each sample dilution or control.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, mix 50 µL of methanol with 150 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the scavenging percentage against the sample concentration and determine the IC50 value from the curve.
-
-
References
Unveiling Peonidin 3-rutinoside: A Technical Guide to its Discovery and Isolation from Novel Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of Peonidin (B1209262) 3-rutinoside, an anthocyanin with significant therapeutic potential, from the novel and increasingly important plant source, colored varieties of Solanum tuberosum L. (purple potato). This document details the experimental protocols, quantitative data, and the compound's interaction with key cellular signaling pathways, offering a comprehensive resource for its application in research and drug development.
Introduction: The Significance of Peonidin 3-rutinoside
This compound is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many plants. Beyond their vibrant colors, anthocyanins are recognized for their potent antioxidant and anti-inflammatory properties. This compound, in particular, is gaining attention for its potential role in modulating cellular processes relevant to chronic diseases. While traditionally associated with berries and other fruits, recent investigations have identified colored potatoes, especially purple-fleshed varieties, as a novel and abundant source of this valuable compound and its derivatives. The exploration of such alternative sources is critical for ensuring a sustainable and diverse supply for research and potential pharmaceutical applications.
Experimental Protocols: From Plant Material to Purified Compound
This section outlines a comprehensive methodology for the extraction, purification, and identification of this compound from colored Solanum tuberosum L. tubers.
Plant Material and Preparation
Fresh tubers of purple-fleshed potato varieties (e.g., 'Vitelotte', 'Congo') should be thoroughly washed and peeled. The peel and the flesh can be processed separately to assess the differential distribution of anthocyanins. The plant material is then freeze-dried (lyophilized) to preserve the integrity of the compounds and milled into a fine powder.
Extraction of Crude Anthocyanin Mixture
A widely employed method for extracting anthocyanins is solvent extraction.
-
Solvent System: A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 80:20 v/v) acidified with a small amount of hydrochloric acid or formic acid (e.g., 0.1-1%) is an effective extraction solvent. The acidic conditions are crucial for maintaining the stability of the anthocyanins in their colored flavylium (B80283) cation form.
-
Procedure:
-
The powdered potato material is macerated in the acidified solvent system at a solid-to-liquid ratio of approximately 1:10 (w/v).
-
The mixture is agitated on a shaker at room temperature for 24 hours in the dark to prevent photodegradation.
-
The extract is then filtered (e.g., through Whatman No. 1 filter paper) to remove solid plant debris.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude anthocyanin extract.
-
Purification of this compound
The crude extract contains a mixture of different anthocyanins and other phenolic compounds. A multi-step purification process is required to isolate this compound.
-
Stationary Phase: A C18 SPE cartridge is commonly used for the initial cleanup and concentration of anthocyanins.
-
Procedure:
-
The C18 cartridge is conditioned with methanol followed by acidified water.
-
The crude extract, redissolved in a minimal amount of acidified water, is loaded onto the cartridge.
-
The cartridge is washed with acidified water to remove sugars and other polar impurities.
-
The anthocyanin fraction is then eluted with acidified methanol.
-
Further purification can be achieved using column chromatography techniques.
-
Macroporous Resin Chromatography: Resins like Amberlite XAD-7 are effective for separating anthocyanins from other polyphenols. The extract is loaded onto the column, washed with water, and then eluted with an increasing gradient of ethanol in water.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is useful for separating anthocyanins based on their molecular size.
The final step in isolating highly pure this compound is preparative HPLC.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution system is employed, commonly consisting of two solvents:
-
Solvent A: Acidified water (e.g., with 5% formic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: The gradient starts with a high proportion of Solvent A, gradually increasing the concentration of Solvent B to elute the more hydrophobic compounds.
-
Detection: A UV-Vis detector set at the characteristic absorbance maximum for anthocyanins (around 520 nm) is used to monitor the elution.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified this compound.
Structural Elucidation and Identification
The identity and purity of the isolated compound are confirmed using a combination of spectroscopic techniques:
-
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): Provides the retention time and UV-Vis spectrum, which are characteristic of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Determines the molecular weight and fragmentation pattern of the molecule, allowing for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Provides detailed structural information, confirming the identity of the aglycone (peonidin), the sugar moiety (rutinose), and their linkage.
Data Presentation: Quantitative Analysis of Peonidin Glycosides in Solanum tuberosum
The content of peonidin derivatives can vary significantly between different cultivars of purple potatoes. The following table summarizes representative quantitative data found in the literature.
| Potato Cultivar | Peonidin Derivative | Concentration Range (mg/100g fresh weight) | Analytical Method |
| 'Vitelotte' | Peonidin-3-(p-coumaroyl-rutinoside)-5-glucoside | 0.5 - 2.0 | HPLC-DAD |
| 'Congo' | Peonidin-3-(p-coumaroyl-rutinoside)-5-glucoside | 0.3 - 1.5 | HPLC-DAD/MS |
| Various Purple Cultivars | Total Peonidin Glycosides | 0.2 - 5.0 | HPLC-DAD |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual yields will depend on the specific cultivar, growing conditions, and extraction/purification efficiency.
Mandatory Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the isolation and identification of this compound.
PI3K/Akt Signaling Pathway Modulation
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
MAPK Signaling Pathway Modulation
Caption: Modulation of the MAPK signaling pathway by this compound.
Biological Activity and Signaling Pathways
This compound, like other anthocyanins, is believed to exert its biological effects through the modulation of key cellular signaling pathways. Understanding these interactions is crucial for its development as a therapeutic agent.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Flavonoids, including anthocyanins, have been shown to modulate this pathway. This compound may influence the PI3K/Akt pathway by directly or indirectly affecting the activity of PI3K and the subsequent phosphorylation of Akt. This can lead to the downstream regulation of proteins involved in cell cycle progression and apoptosis, such as mTOR and Bad.
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that responds to a wide range of extracellular stimuli to regulate processes like cell proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes several key kinases such as JNK and p38. Chronic activation of these pathways is often associated with inflammatory conditions and cellular stress. This compound is thought to exert anti-inflammatory and pro-apoptotic effects in cancer cells by modulating the activity of upstream kinases in the MAPK cascade, thereby influencing the activation of JNK and p38.
Conclusion and Future Directions
The identification of colored varieties of Solanum tuberosum L. as a viable source of this compound opens up new avenues for the large-scale production of this promising bioactive compound. The detailed experimental protocols provided in this guide offer a practical framework for its isolation and purification. Further research is warranted to fully elucidate the specific molecular mechanisms by which this compound modulates the PI3K/Akt and MAPK signaling pathways. Such studies will be instrumental in translating the therapeutic potential of this natural compound into novel drug development strategies for a range of human diseases.
An In-depth Technical Guide on the Interaction of Peonidin 3-rutinoside with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin, has garnered significant interest for its potential therapeutic properties, which are intrinsically linked to its interaction with cellular membranes. This technical guide provides a comprehensive overview of the current understanding of these interactions, focusing on the biophysical effects on membrane properties and the modulation of associated signaling pathways. Due to the limited availability of data specifically for peonidin 3-rutinoside, this guide incorporates findings from closely related anthocyanins, such as peonidin, peonidin 3-glucoside, and cyanidin (B77932) derivatives, to provide a broader context and predictive insights. This document details the experimental methodologies employed to investigate these phenomena and presents quantitative data in a structured format to facilitate analysis and future research.
Introduction
The cellular membrane is a dynamic and complex interface that governs a multitude of cellular processes. The interaction of small molecules, such as the anthocyanin this compound, with the lipid bilayer can induce significant changes in membrane structure and function, thereby influencing cellular signaling and physiological responses. Understanding the molecular details of these interactions is paramount for the development of novel therapeutic agents that target membrane-associated pathways. This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed exploration of the interplay between this compound and cellular membranes.
Biophysical Interactions with the Lipid Bilayer
Anthocyanins, including peonidin and its glycosides, are known to partition into cellular membranes, where they can modulate the physical properties of the lipid bilayer. The extent and nature of this interaction are dependent on the specific structure of the anthocyanin and the composition of the membrane.
Impact on Membrane Fluidity and Order
Studies on anthocyanins suggest that they can decrease membrane fluidity, which can have profound effects on the function of membrane-embedded proteins and signaling complexes. This effect is often assessed using fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and Laurdan.
Table 1: Quantitative Data on the Effect of Anthocyanins on Membrane Fluidity
| Anthocyanin/Aglycone | Model Membrane | Technique | Parameter | Observation | Reference |
| Peonidin | Tumor cell-mimic membranes (MM) & Red blood cell membranes (RBCM) | Fluorescence Anisotropy (TMA-DPH) | Anisotropy (r) | Increase in anisotropy, indicating decreased fluidity in deeper membrane layers. | [1][2] |
| Peonidin | Tumor cell-mimic membranes (MM) & Red blood cell membranes (RBCM) | Fluorescence Spectroscopy (MC540) | Fluorescence Intensity | Decrease in intensity, suggesting an increase in the packing order of polar head groups. | [1][2] |
| Cyanidin-3-rutinoside (B1257026) | 3T3-L1 adipocytes | Not specified | Glucose uptake | Significantly increased glucose uptake. | [3] |
Note: Data for this compound is limited; therefore, data from its aglycone (peonidin) and a structurally similar anthocyanin (cyanidin-3-rutinoside) are included as proxies.
Partitioning into the Lipid Bilayer
Table 2: Partition Coefficients of Related Compounds in Model Membranes
| Compound | Model Membrane | Technique | Partition Coefficient (Kp) | Reference |
| General Flavonoids | Liposomes | Various | Varies based on structure and lipophilicity | [4][5] |
Note: This table serves as a placeholder to highlight the importance of determining the partition coefficient for this compound in future studies.
Thermotropic Effects on the Lipid Bilayer
Differential Scanning Calorimetry (DSC) is employed to study the effect of molecules on the phase transition behavior of lipid bilayers. Incorporation of anthocyanins can alter the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH), providing insights into the extent of interaction.
Table 3: Thermotropic Effects of Flavonoids on Model Membranes
| Flavonoid | Model Membrane | Technique | Observation | Reference |
| Rutin (a flavonoid rutinoside) | DMPC liposomes | DSC | No significant influence on lipid melting. | [6] |
| Quercetin (aglycone of rutin) | DMPC liposomes | DSC | Significant alteration of lipid melting. | [6] |
Note: Data for rutin, a flavonoid with a rutinoside moiety, suggests that the sugar group can influence membrane interaction compared to its aglycone.
Modulation of Membrane-Associated Signaling Pathways
The interaction of this compound with the cell membrane can trigger or modulate intracellular signaling cascades that are crucial in various pathological conditions, including inflammation and cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Studies on cyanidin-3-rutinoside have shown that it can activate this pathway, leading to increased glucose uptake in adipocytes[3]. This activation is initiated at the plasma membrane through interactions with receptor tyrosine kinases and subsequent recruitment of PI3K.
Caption: PI3K/Akt signaling pathway activated by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Anthocyanins have been shown to modulate MAPK signaling, often in response to cellular stress. The interaction with membrane receptors can initiate the cascade of phosphorylation events that characterize this pathway.
Caption: MAPK signaling pathway modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with cellular membranes.
Preparation of Liposomes
Liposomes serve as a simplified model system for cellular membranes. The thin-film hydration method is commonly used for their preparation.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DPPC, POPC, with or without cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[7][8]
-
Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[8]
-
Further dry the film under a stream of nitrogen gas and then under high vacuum for at least 2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris-HCl) by vortexing or gentle agitation above the lipid's phase transition temperature (Tm).[8] This process results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional):
Caption: Workflow for the preparation of liposomes.
Fluorescence Anisotropy Measurement
This technique measures the rotational mobility of a fluorescent probe within the lipid bilayer, providing information on membrane fluidity.
-
Probe Incorporation:
-
Incorporate a fluorescent probe (e.g., DPH for the hydrophobic core, TMA-DPH for the interfacial region, or Laurdan for polarity) into the liposome (B1194612) suspension. This can be done by adding a small aliquot of a concentrated probe stock solution to the liposomes and incubating for a specific period.
-
-
Measurement:
-
Use a fluorescence spectrophotometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength.
-
Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane.
-
Correct for instrument bias using a G-factor, which is determined by measuring the emission intensities with horizontally polarized excitation (IHV and IHH). The G-factor is calculated as IHV / IHH.
-
-
Calculation:
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR provides information on the conformational order of the lipid acyl chains and the hydration state of the headgroups.
-
Sample Preparation:
-
Data Acquisition:
-
Record the infrared spectra over a specific wavenumber range (e.g., 4000-400 cm-1).
-
Analyze the positions and shapes of specific vibrational bands, such as the symmetric (νs) and antisymmetric (νas) CH2 stretching vibrations (around 2850 and 2920 cm-1, respectively), which are sensitive to the conformational order of the acyl chains. Changes in the C=O stretching and PO2- asymmetric stretching vibrations provide information about the headgroup region.[10]
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes associated with the phase transitions of the lipid bilayer.
-
Sample Preparation:
-
Measurement:
-
Scan the sample and reference pans over a defined temperature range that encompasses the lipid phase transition at a constant heating and cooling rate.
-
-
Data Analysis:
Conclusion and Future Directions
The interaction of this compound with cellular membranes is a critical determinant of its biological activity. While current research, primarily on related anthocyanins, suggests that it can modulate membrane fluidity and order, thereby influencing key signaling pathways such as PI3K/Akt and MAPK, there is a clear need for further investigation focused specifically on the rutinoside derivative. Future studies should aim to quantify the partition coefficient of this compound in various model membranes and to elucidate its precise effects on membrane biophysical properties using the techniques outlined in this guide. A deeper understanding of these interactions will be instrumental in harnessing the full therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization on Preparation Condition of Propolis Flavonoids Liposome by Response Surface Methodology and Research of Its Immunoenhancement Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-rutinoside increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 9. ijmpronline.com [ijmpronline.com]
- 10. Structural characterization of membrane proteins and peptides by FTIR and ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
HPLC-UV method for quantification of Peonidin 3-rutinoside in plant extracts
An HPLC-UV method provides a reliable and precise approach for the quantification of Peonidin 3-rutinoside in plant extracts. This compound is an anthocyanin responsible for the red and purple pigmentation in many plants and is of interest for its potential antioxidant properties.[1] Accurate quantification is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for research in pharmacology and nutraceuticals.[2]
This application note details a validated HPLC-UV protocol for the quantification of this compound in plant extracts, based on established methodologies for anthocyanin analysis. It covers sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or other suitable acid like HCl)[3]
-
Water (HPLC grade/ultrapure)
-
Dried plant material
-
0.45 µm membrane filters
Standard Solution Preparation
-
Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in acidified methanol (e.g., methanol with 1% formic acid) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.
Sample Preparation
-
Homogenization: Homogenize the solid plant sample (e.g., fruit peel, powdered leaves).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.[2]
-
Add a suitable volume of acidified methanol (e.g., 15 mL of methanol with 2% HCl) to the sample.[2] Acidified solvents help to stabilize anthocyanins in their colored flavylium (B80283) cation form.[2]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.[2] For enhanced extraction, sonicate the sample for 10-15 minutes.[2]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[2]
-
Carefully collect the supernatant.[2] It is recommended to repeat the extraction process on the pellet to ensure complete recovery and combine the supernatants.[2]
-
-
Final Filtration: Filter the extracted solution through a 0.45 µm membrane filter prior to HPLC analysis.
Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: A gradient elution is typically used for good separation.
-
Flow Rate: 0.8 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 40°C.[2]
Data Presentation
The quantitative data for the HPLC-UV method for this compound analysis is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | < 2% |
Mandatory Visualization
References
- 1. Peonidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 4. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]
Peonidin 3-Rutinoside: Application Notes and Protocols for Anticancer Research in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. As a member of the flavonoid family, it is under investigation for its potential therapeutic properties, including its anticancer activities. This document provides detailed application notes and protocols for the use of Peonidin 3-rutinoside in cell culture-based anticancer research. The methodologies outlined are based on studies of peonidin and its closely related glycosides, such as peonidin 3-glucoside and cyanidin (B77932) 3-rutinoside, which exhibit similar mechanisms of action.
The primary anticancer effects of peonidin and its derivatives observed in vitro involve the induction of apoptosis (programmed cell death) and cell cycle arrest, as well as the inhibition of cancer cell migration and invasion. These effects are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.
Mechanism of Action: Key Signaling Pathways
This compound and its related compounds exert their anticancer effects by targeting several critical signaling pathways. The primary mechanisms include the induction of G2/M phase cell cycle arrest and the activation of the intrinsic apoptotic pathway. Additionally, there is evidence for the inhibition of pathways related to metastasis.
Induction of Apoptosis: Peonidin derivatives trigger the mitochondrial (intrinsic) pathway of apoptosis by altering the balance of pro- and anti-apoptotic proteins. This leads to the activation of caspases, a family of proteases that execute the apoptotic process.
Cell Cycle Arrest: Treatment with these compounds can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M checkpoint. This is achieved by downregulating the expression of key regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins.
Inhibition of Metastasis: Some studies on related anthocyanins suggest an inhibitory effect on cancer cell migration and invasion. This is linked to the downregulation of enzymes like matrix metalloproteinases (MMPs) and the modulation of pathways such as MAPK/ERK.
Data Presentation: Efficacy in Cancer Cell Lines
While specific IC50 values for this compound are not widely reported, the following tables summarize the quantitative data for the closely related and structurally similar peonidin 3-glucoside and cyanidin 3-rutinoside, which serve as a strong proxy for its potential efficacy.
Table 1: Growth Inhibitory Effects of Peonidin 3-Glucoside on Human Breast Cancer Cells (HS578T)
| Concentration (µM) | Treatment Duration | Effect on Cell Viability |
| 0, 10, 30, 50, 70, 100 | 48 hours | Dose-dependent inhibition of cell growth[1][2]. |
| 10 | 24, 48, 72 hours | Time-dependent inhibition of cell growth[1][2]. |
Table 2: Effect of Peonidin 3-Glucoside on Cell Cycle Regulatory Proteins in HS578T Cells
| Protein | Concentration (µM) | Treatment Duration | Observed Effect |
| CDK-1 | 0, 5, 10, 30 | 48 hours | Significant dose-dependent decrease in expression[2][3][4]. |
| CDK-2 | 0, 5, 10, 30 | 48 hours | Slight dose-dependent decrease in expression[2][3][4]. |
| Cyclin B1 | 0, 5, 10, 30 | 48 hours | Significant dose-dependent decrease in expression[2][3][4]. |
| Cyclin E | 0, 5, 10, 30 | 48 hours | Significant dose-dependent decrease in expression[2][3][4]. |
Table 3: Pro-Apoptotic and Anti-Metastatic Effects of Related Anthocyanins
| Compound | Cell Line | Concentration | Observed Effect |
| Peonidin 3-glucoside | HS578T | 30 and 50 µM | Dose-dependent increase in apoptotic cell population[2]. |
| Peonidin 3-glucoside | HS578T | 30 and 50 µM | Induction of chromatin condensation[2]. |
| Peonidin 3-glucoside | HS578T | Not specified | Activation of Caspase-3[3]. |
| Cyanidin 3-rutinoside | A549 (Lung Cancer) | Dose-dependent | Inhibition of cell migration and invasion[5][6]. |
| Cyanidin 3-rutinoside | A549 (Lung Cancer) | Dose-dependent | Decreased expression of MMP-2 and u-PA[5][6]. |
| Cyanidin 3-rutinoside | HL-60 (Leukemia) | 60 µM | Induction of apoptosis[2]. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.1 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the existing medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: After treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect cells after treatment and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Caption: Workflow for Cell Cycle Analysis using PI Staining.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, CDK-1, Cyclin B1, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway Diagrams
Caption: Intrinsic Apoptosis Pathway Modulation.
Caption: G2/M Cell Cycle Arrest Mechanism.
Conclusion
This compound presents a promising natural compound for anticancer research. The protocols and data provided herein, based on its own properties and those of closely related anthocyanins, offer a comprehensive framework for investigating its efficacy and mechanisms of action in various cancer cell models. Further research is warranted to establish specific efficacy data, such as IC50 values, for this compound across a broader range of cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. biopurify.cn [biopurify.cn]
- 3. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. Mulberry anthocyanins, cyanidin 3-rutinoside and cyanidin 3-glucoside, exhibited an inhibitory effect on the migration and invasion of a human lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Testing Peonidin 3-rutinoside Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo experiments to evaluate the therapeutic efficacy of Peonidin 3-rutinoside. This document outlines detailed protocols for assessing its anti-inflammatory, antioxidant, and anti-cancer properties, complete with data presentation tables and workflow diagrams.
Introduction
This compound is a naturally occurring anthocyanin found in various fruits and vegetables.[1] Preclinical studies suggest that it possesses potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] These activities are often attributed to its ability to modulate key signaling pathways, including the NF-κB and Nrf2 pathways.[4][5][6] This document provides detailed in vivo experimental designs to rigorously evaluate the therapeutic potential of this compound.
Experimental Design and Protocols
Animal Models
-
Anti-inflammatory: Carrageenan-induced paw edema in Wistar rats is a well-established and reproducible model for acute inflammation.
-
Antioxidant: While the antioxidant effects can be measured in the tissues from the anti-inflammatory and anti-cancer models, a specific model of oxidative stress (e.g., CCl4-induced hepatotoxicity) can also be employed. For the scope of this protocol, antioxidant capacity will be assessed in the inflamed paw tissue and tumor tissue.
-
Anti-cancer: A xenograft model using Lewis Lung Carcinoma (LLC) cells in C57BL/6 mice is a suitable model to assess in vivo anti-tumor efficacy.[7][8]
Dosing and Administration
Based on previous in vivo studies with similar anthocyanins and initial dose-ranging experiments, the following oral gavage doses for this compound are recommended:
-
Anti-inflammatory model (Rats): 50 and 100 mg/kg body weight.
-
Anti-cancer model (Mice): 100 and 200 mg/kg body weight.
The compound should be dissolved in a suitable vehicle, such as distilled water or 0.5% carboxymethylcellulose (CMC).
Anti-inflammatory Efficacy Protocol: Carrageenan-Induced Paw Edema
This protocol details the induction of acute inflammation and the subsequent evaluation of this compound's anti-inflammatory effects.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
λ-Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (27G)
-
Tubes for blood and tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Grouping: Randomly divide animals into four groups (n=8 per group):
-
Group I: Vehicle control (distilled water)
-
Group II: Carrageenan control (distilled water + carrageenan)
-
Group III: this compound (50 mg/kg) + carrageenan
-
Group IV: this compound (100 mg/kg) + carrageenan
-
-
Treatment: Administer this compound or vehicle by oral gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of rats in Groups II, III, and IV.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Sample Collection: At the end of the experiment (5 hours), euthanize the animals.
-
Collect blood via cardiac puncture for serum separation. Store serum at -80°C for cytokine analysis.
-
Excise the inflamed paw tissue. A portion should be fixed in 10% neutral buffered formalin for histology, and the rest snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analysis.
-
Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | 0 hr | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Paw Volume (mL) | ||||||
| Vehicle Control | ||||||
| Carrageenan Control | ||||||
| This compound (50 mg/kg) | ||||||
| This compound (100 mg/kg) | ||||||
| % Inhibition of Edema | ||||||
| This compound (50 mg/kg) | ||||||
| This compound (100 mg/kg) |
Table 2: Effect of this compound on Inflammatory Cytokines in Serum
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | ||
| Carrageenan Control | ||
| This compound (50 mg/kg) | ||
| This compound (100 mg/kg) |
Table 3: Histological Scoring of Paw Inflammation
| Treatment Group | Infiltration of Inflammatory Cells (0-3) | Edema (0-3) | Tissue Damage (0-3) | Total Score (0-9) |
| Vehicle Control | ||||
| Carrageenan Control | ||||
| This compound (50 mg/kg) | ||||
| This compound (100 mg/kg) | ||||
| (Scoring system based on severity: 0=normal, 1=mild, 2=moderate, 3=severe)[9][10][11][12][13] |
Diagrams:
Anti-cancer Efficacy Protocol: Lewis Lung Carcinoma (LLC) Xenograft
This protocol describes the establishment of a tumor xenograft model and the assessment of this compound's anti-tumor activity.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Lewis Lung Carcinoma (LLC) cells
-
This compound
-
Matrigel
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (27G)
-
Tubes for tumor tissue collection
Procedure:
-
Cell Culture: Culture LLC cells in appropriate media until they reach 80-90% confluency.
-
Animal Acclimatization: Acclimatize mice for one week.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 LLC cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Grouping: When tumors reach a palpable size (approximately 100 mm³), randomly divide the mice into three groups (n=8 per group):
-
Group I: Vehicle control (distilled water)
-
Group II: this compound (100 mg/kg)
-
Group III: this compound (200 mg/kg)
-
-
Treatment: Administer this compound or vehicle daily by oral gavage for 21 days.
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers every three days. Calculate tumor volume using the formula: V = (length x width²) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse every three days as an indicator of toxicity.
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and divide them for histological, biochemical, and molecular analyses.
Data Presentation:
Table 4: Effect of this compound on LLC Tumor Growth
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Weight (g) | % Tumor Growth Inhibition |
| Vehicle Control | ||||
| This compound (100 mg/kg) | ||||
| This compound (200 mg/kg) |
Table 5: Effect of this compound on Body Weight of Tumor-Bearing Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | % Change in Body Weight |
| Vehicle Control | |||
| This compound (100 mg/kg) | |||
| This compound (200 mg/kg) |
Diagrams:
Analytical Protocols
Cytokine Analysis (ELISA)
-
Use commercially available ELISA kits for rat TNF-α and IL-6.
-
Follow the manufacturer's instructions for preparing standards, samples, and reagents.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add standards and serum samples and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Histological Analysis
-
Fix paw or tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope and score for inflammation, edema, and tissue damage according to a semi-quantitative scoring system.[9][10][11][12][13]
Antioxidant Enzyme Assays
-
Homogenize frozen paw or tumor tissue in ice-cold phosphate (B84403) buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the protein concentration of the supernatant using a Bradford or BCA assay.
-
Superoxide Dismutase (SOD) Activity: Use a commercial SOD assay kit or a method based on the inhibition of nitroblue tetrazolium (NBT) reduction.[14][15][16]
-
Catalase (CAT) Activity: Use a commercial CAT assay kit or a method based on the decomposition of hydrogen peroxide.[17]
-
Express enzyme activities as units per milligram of protein.
Data Presentation:
Table 6: Effect of this compound on Antioxidant Enzyme Activity in Tissue
| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
| Inflamed Paw Tissue | ||
| Vehicle Control | ||
| Carrageenan Control | ||
| This compound (50 mg/kg) | ||
| This compound (100 mg/kg) | ||
| Tumor Tissue | ||
| Vehicle Control | ||
| This compound (100 mg/kg) | ||
| This compound (200 mg/kg) |
Western Blot Analysis
-
Extract total protein from frozen paw or tumor tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibody dilutions:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software and normalize to β-actin.
Data Presentation:
Table 7: Effect of this compound on NF-κB and Nrf2 Pathway Protein Expression
| Treatment Group | p-p65/total p65 ratio | IκBα/β-actin ratio | Nrf2/β-actin ratio | HO-1/β-actin ratio |
| Inflamed Paw Tissue | ||||
| Vehicle Control | ||||
| Carrageenan Control | ||||
| This compound (50 mg/kg) | ||||
| This compound (100 mg/kg) | ||||
| Tumor Tissue | ||||
| Vehicle Control | ||||
| This compound (100 mg/kg) | ||||
| This compound (200 mg/kg) |
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanidin-3-rutinoside acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-rutinoside, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Histology Scoring System for Murine Cutaneous Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prometheusprotocols.net [prometheusprotocols.net]
- 15. ias.ac.in [ias.ac.in]
- 16. arborassays.com [arborassays.com]
- 17. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NFkB p65 Polyclonal Antibody (PA1-186) [thermofisher.com]
- 19. biocompare.com [biocompare.com]
- 20. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. Phospho-NF-κB p65 (Ser276) Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Evogliptin prevents ceramide-induced pyroptosis during calcification via modulation of NLRP3/GSDM-D mediated pathway in Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]
Application Notes and Protocols: Assessing the Antioxidant Capacity of Peonidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. Anthocyanins are of significant interest in the fields of nutrition and pharmacology due to their potent antioxidant properties. These properties stem from their molecular structure, which enables them to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous chronic and degenerative diseases, making the assessment of the antioxidant capacity of compounds like this compound a critical area of research for the development of novel therapeutic and preventative agents.
This document provides detailed protocols for assessing the antioxidant capacity of this compound using four common in vitro assays: DPPH, ABTS, FRAP, and ORAC. It also includes a summary of available quantitative data and a schematic of a key signaling pathway influenced by anthocyanins.
Data Presentation: Antioxidant Capacity of Peonidin Glycosides
The following table summarizes quantitative data on the antioxidant capacity of Peonidin 3-glucoside, a closely related compound to this compound. This data can serve as a valuable reference point for researchers investigating the antioxidant potential of Peonidin derivatives.
| Assay | Compound | Result | Unit | Reference |
| FRAP | Peonidin 3-glucoside | 0.9 - 5.2 | µmol of Trolox equivalents/µmol | [1] |
| ORAC | Peonidin 3-glucoside | 5.92 ± 0.52 | µmol TE/µmol |
Experimental Protocols
Detailed methodologies for four key antioxidant capacity assays are provided below. These protocols are intended to be a starting point and may require optimization based on specific laboratory conditions and equipment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample and Control Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
Add 100 µL of each sample or control dilution to the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured as a decrease in absorbance.
Materials:
-
This compound sample
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark-colored solution containing the ABTS•+ radical.
-
-
Working ABTS•+ Solution Preparation:
-
Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample and Control Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a similar dilution series for the Trolox standard to create a standard curve.
-
-
Assay Procedure:
-
Add 20 µL of each sample or Trolox standard dilution to the wells of a 96-well microplate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Materials:
-
This compound sample
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a series of ferrous sulfate or Trolox standards of known concentrations.
-
-
Assay Procedure:
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is constructed by plotting the absorbance of the standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is typically expressed as mmol Fe²⁺ equivalents per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time.
Materials:
-
This compound sample
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.
-
Prepare a fresh solution of AAPH (e.g., 240 mM) in phosphate buffer just before use.
-
Prepare a series of Trolox standards of known concentrations in phosphate buffer.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Create a series of dilutions from the stock solution.
-
-
Assay Procedure:
-
Add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for at least 30 minutes in the plate reader.
-
After incubation, inject 25 µL of the AAPH solution into each well to start the reaction.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from this curve and expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the antioxidant capacity of a compound using the described in vitro assays.
Caption: General workflow for in vitro antioxidant capacity assessment.
Signaling Pathway: Nrf2-ARE Activation by Anthocyanins
Anthocyanins, including this compound, can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. One of the most important is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which upregulates the expression of a suite of antioxidant and detoxification enzymes.
Caption: Nrf2-ARE signaling pathway activation by anthocyanins.
References
Application Notes and Protocols: Peonidin 3-rutinoside as a Natural Colorant in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables.[1][2] As a derivative of peonidin, it contributes to the vibrant hues of foods such as plums, cherries, and blackcurrants.[3][4][5] With increasing consumer demand for natural and clean-label ingredients, Peonidin 3-rutinoside presents a promising alternative to synthetic food colorants. Its color is pH-dependent, typically appearing red in acidic conditions and shifting towards blue in alkaline environments.[6] Toxicological assessments have indicated that peonidin is non-irritant, non-mutagenic, and non-carcinogenic, highlighting its potential as a safe food additive.[7] These application notes provide detailed protocols for the extraction, purification, and application of this compound in food science research, along with stability data to guide its use.
Physicochemical Properties and Stability
The stability of this compound is crucial for its application as a food colorant and is influenced by factors such as pH, temperature, and light.[8][9] Generally, anthocyanins like this compound are most stable in acidic conditions (pH < 3).[9] Peonidin, being a methylated anthocyanin, tends to exhibit greater color stability, particularly at higher pH values, compared to its non-methylated counterparts like cyanidin.[8]
Quantitative Stability Data
The degradation of this compound and related compounds often follows first-order kinetics. The following tables summarize available stability data.
Table 1: Degradation Kinetics of this compound in Sour Cherry Cloudy Juice [10][11]
| Storage Temperature (°C) | Half-life (t½) (days) |
| 4 | 64.7 - 188.5 |
| 30 | 45.9 - 112.4 |
Data from a study on various sour cherry cultivars. The range reflects differences between cultivars.
Table 2: Illustrative Stability of Peonidin-3-glucoside at Various pH Values [12]
| pH | Half-life (t½) | First-Order Degradation Rate Constant (k) |
| 3.0 | > 200 days | < 0.0035 day⁻¹ |
| 5.0 | ~ 48 hours | ~ 0.014 h⁻¹ |
| 7.0 | < 1 hour | > 0.693 h⁻¹ |
Note: This data is presented for illustrative purposes for a closely related compound, Peonidin-3-glucoside, to demonstrate the significant impact of pH on stability.
Table 3: Concentration of this compound in Common Raw Foods
| Food Source | Concentration Range (mg/100 g Fresh Weight) |
| Plum | 0.00 - 9.70[3] |
| Sweet Cherry | 0.60 - 1.42[4] |
| Blackcurrant | 0.52 - 0.90[5] |
Experimental Protocols
Protocol for Extraction of this compound from Berries
This protocol is based on a general method for anthocyanin extraction from fruits, optimized for this compound-rich sources like blackcurrants or plums.[13][14]
3.1.1 Materials and Reagents
-
Fresh or frozen berries (e.g., blackcurrants)
-
Ethanol (B145695) (food grade)
-
Hydrochloric acid (HCl) or Citric acid
-
Blender or homogenizer
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
3.1.2 Procedure
-
Sample Preparation: Weigh 100 g of fresh or frozen berries. If frozen, allow them to thaw partially.
-
Homogenization: Add the berries to a blender with 500 mL of acidified ethanol (e.g., 80% ethanol in water, acidified to pH 2.0 with citric acid or HCl). Homogenize for 2-3 minutes until a uniform slurry is obtained.
-
Extraction: Transfer the slurry to a light-protected container and store at 4°C for 12-24 hours to allow for complete extraction.
-
Filtration and Centrifugation: Filter the extract through cheesecloth to remove large solids. Centrifuge the resulting liquid at 4000 x g for 15 minutes to pellet remaining solids.
-
Collection of Supernatant: Decant and collect the clear, colored supernatant.
-
Re-extraction (Optional): To maximize yield, the residue can be re-extracted with a smaller volume of the acidified ethanol solution.
-
Solvent Evaporation: Concentrate the pooled supernatant using a rotary evaporator at a temperature below 40°C to remove the ethanol. The resulting aqueous extract is now ready for purification or direct use.
Protocol for Purification of this compound using Column Chromatography
This protocol describes a general method for purifying anthocyanins from a crude extract using solid-phase extraction (SPE) or a larger chromatography column.[15][16][17]
3.2.1 Materials and Reagents
-
Crude this compound extract
-
C18 SPE cartridges or macroporous resin (e.g., Amberlite XAD7)
-
Acidified water (pH 2.0 with HCl or formic acid)
-
Acidified methanol (B129727) (0.1% HCl or formic acid in methanol)
-
Vacuum manifold for SPE (optional)
3.2.2 Procedure
-
Column/Cartridge Conditioning: Activate the C18 cartridge or chromatography column by washing with methanol, followed by equilibration with acidified water.
-
Loading: Load the aqueous crude extract onto the column. The anthocyanins will adsorb to the stationary phase.
-
Washing: Wash the column with several volumes of acidified water to remove sugars, organic acids, and other polar impurities.
-
Elution: Elute the purified this compound from the column using acidified methanol. The colored fraction should be collected.
-
Solvent Removal: Remove the methanol from the eluted fraction using a rotary evaporator or nitrogen stream to yield the purified this compound.
-
Purity Analysis: The purity of the sample can be assessed using HPLC-PDA.
Protocol for Application of this compound as a Colorant in Yogurt
This protocol outlines the steps for incorporating and evaluating the stability of this compound in a yogurt matrix.[18][19][20]
3.3.1 Materials and Reagents
-
Purified this compound extract (as an aqueous solution or powder)
-
Plain yogurt (with desired fat content)
-
Colorimeter (e.g., Hunter Lab or Konica Minolta)
-
pH meter
-
Storage containers (opaque)
-
Refrigerator (set to 4°C)
3.3.2 Procedure
-
Colorant Preparation: Prepare a stock solution of the purified this compound extract. The concentration should be determined based on the desired color intensity in the final product.
-
Incorporation: Add the this compound solution to the plain yogurt at various concentrations (e.g., 10, 20, 50 mg per 100g of yogurt). Gently but thoroughly mix to ensure uniform color distribution. Prepare a control sample of plain yogurt without any added colorant.
-
Initial Measurements (Day 0):
-
Color Measurement: Use a colorimeter to measure the CIE L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the yogurt samples.
-
pH Measurement: Record the initial pH of the colored and control yogurt samples.
-
Anthocyanin Content: If analytical equipment is available, determine the initial concentration of this compound in the yogurt.
-
-
Storage Study: Store the yogurt samples in opaque containers at 4°C to protect from light.
-
Periodic Analysis: At regular intervals (e.g., every 7 days for 4 weeks), repeat the color, pH, and anthocyanin content measurements.
-
Data Analysis: Calculate the change in color (ΔE*) over time to quantify color stability. Analyze the degradation of this compound to determine its half-life in the yogurt matrix.
Conclusion
This compound is a viable natural colorant for food applications, offering appealing reddish-purple hues. Its stability is highly dependent on the food matrix, particularly pH and storage temperature. The provided protocols offer a foundational framework for researchers to extract, purify, and evaluate the efficacy of this compound as a natural food colorant. Further research can optimize these methods for specific food systems and explore the potential synergistic effects of other food components on its color stability.
References
- 1. Showing Compound this compound (FDB017305) - FooDB [foodb.ca]
- 2. Studying the Stability of Anthocyanin Pigments Isolated from Juices of Colored-Fleshed Potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration data for Peonidin 3-O-rutinoside in Plum, fresh - Phenol-Explorer [phenol-explorer.eu]
- 4. Concentration data for Peonidin 3-O-rutinoside in Sweet cherry, raw - Phenol-Explorer [phenol-explorer.eu]
- 5. Concentration data for Peonidin 3-O-rutinoside in Blackcurrant, raw - Phenol-Explorer [phenol-explorer.eu]
- 6. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation Kinetics of Anthocyanins in Sour Cherry Cloudy Juices at Different Storage Temperature [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. energ-en.ro [energ-en.ro]
- 18. researchgate.net [researchgate.net]
- 19. repositorium.uminho.pt [repositorium.uminho.pt]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Extraction of Peonidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. It can be found in various food items, including European plums, blackcurrants, lima beans, and French plantains[1]. As with other anthocyanins, peonidin 3-rutinoside is of significant interest to researchers in the fields of food science, nutrition, and drug development due to its potential health benefits, which are largely attributed to its antioxidant properties.
The accurate isolation and purification of this compound from complex natural extracts are crucial for detailed bioactivity studies, the development of functional foods, and potential pharmaceutical applications. Solid-phase extraction (SPE) is a widely used, efficient, and cost-effective technique for the purification and concentration of anthocyanins from various matrices[2]. This application note provides a detailed protocol for the solid-phase extraction of this compound, primarily focusing on the use of C18 reverse-phase cartridges.
Principle of Solid-Phase Extraction for Anthocyanin Purification
Solid-phase extraction separates components of a mixture based on their physical and chemical properties. For anthocyanin purification, reverse-phase SPE with a C18 sorbent is commonly employed. The principle relies on the differential affinity of the sample components for the solid phase (a nonpolar C18 stationary phase) and the liquid phase (a polar mobile phase).
In a typical workflow, the aqueous, acidified crude extract containing this compound is loaded onto a pre-conditioned C18 cartridge. The nonpolar C18 sorbent retains the relatively less polar anthocyanins, while more polar impurities, such as sugars, organic acids, and salts, are washed away with a weak, acidified aqueous solvent. The purified anthocyanins, including this compound, are then eluted with a stronger, less polar organic solvent, typically acidified methanol (B129727) or ethanol (B145695).
Experimental Protocols
This section details the necessary equipment, reagents, and a step-by-step procedure for the solid-phase extraction of this compound.
Materials and Equipment
-
Solid-Phase Extraction (SPE) Cartridges: C18 reverse-phase SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Rotary Evaporator
-
pH Meter
-
Centrifuge
-
Analytical Balance
-
HPLC system with DAD or MS detector for analysis
-
Glassware: Beakers, flasks, graduated cylinders
-
Solvents and Reagents:
-
Methanol (HPLC grade)
-
Ethanol (95-100%)
-
Formic acid or Hydrochloric acid (HCl)
-
Deionized water
-
Nitrogen gas for drying (optional)
-
Sample Preparation: Extraction of Crude Anthocyanins
The initial step involves the extraction of anthocyanins from the plant material. The choice of solvent and conditions can significantly impact the extraction efficiency.
-
Homogenization: Homogenize the fresh or frozen plant material (e.g., blackcurrant, plum) with an acidified solvent. A common solvent is methanol or ethanol containing 0.1% to 1% formic acid or HCl. The acid helps to stabilize the anthocyanins in their colored flavylium (B80283) cation form.
-
Extraction: Macerate or sonicate the homogenate for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C to 25°C) in the dark to prevent degradation.
-
Filtration and Centrifugation: Filter the mixture to remove solid debris. Centrifuge the filtrate at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining fine particles.
-
Concentration: Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to remove the organic solvent. The resulting aqueous extract is now ready for SPE.
Solid-Phase Extraction Protocol for this compound Purification
The following is a general protocol for the purification of this compound using a C18 SPE cartridge. Optimization of solvent volumes and flow rates may be necessary depending on the specific sample matrix and cartridge capacity.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing 5 mL of acidified deionized water (e.g., water with 0.1% formic acid, pH ~2-3) through it. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the concentrated crude anthocyanin extract onto the conditioned C18 cartridge.
-
Maintain a slow and steady flow rate (e.g., 1-2 mL/min) to ensure efficient binding of the anthocyanins to the sorbent.
-
-
Washing (Removal of Impurities):
-
Wash the cartridge with 5-10 mL of acidified deionized water to elute polar impurities such as sugars and organic acids.
-
A subsequent wash with a non-polar solvent like ethyl acetate (B1210297) can be performed to remove less polar, non-anthocyanin phenolic compounds.
-
-
Elution of Purified Anthocyanins:
-
Elute the bound anthocyanins, including this compound, with 5-10 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
-
Collect the colored eluate in a clean collection vessel.
-
-
Post-Elution Processing:
-
Evaporate the solvent from the eluate using a rotary evaporator or a stream of nitrogen gas.
-
Reconstitute the purified anthocyanin extract in a suitable solvent for subsequent analysis (e.g., HPLC mobile phase).
-
Data Presentation
While specific quantitative data for the SPE purification of this compound is not extensively available in the literature, the following tables summarize typical recovery and purity data for total anthocyanins from various berry sources using SPE, which can serve as a benchmark. It is reasonable to expect the recovery of this compound to fall within these ranges.
Table 1: General Recovery of Total Anthocyanins from Berries using Solid-Phase Extraction
| Berry Source | SPE Sorbent | Recovery of Total Anthocyanins (%) | Reference |
| Chokeberry | C18 | 90.0 - 95.6 | [3] |
| Elderberry | C18 | 90.0 - 95.6 | [3] |
| Black Currant | C18 | 90.0 - 95.6 | [3] |
| Blackberry | C18 | 90.0 - 95.6 | [3] |
| Blueberry | C18 | 90.0 - 95.6 | [3] |
| Chokeberry | C18 Silica | 91.4 | [4] |
| Purple Corn | C18 Silica | 87.8 | [4] |
Table 2: Removal of Interfering Substances from Berry Extracts by Solid-Phase Extraction
| Interfering Substance | Removal Efficiency (%) | Reference |
| Sugars | > 94.4 | [3] |
| Acids | > 88.5 | [3] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound.
Logical Relationships in SPE
This diagram outlines the logical steps and decisions in the solid-phase extraction process.
Conclusion
Solid-phase extraction using C18 cartridges is a robust and effective method for the purification of this compound from complex plant extracts. The protocol outlined in this application note provides a solid foundation for researchers to obtain a purified anthocyanin fraction suitable for further analytical and biological investigations. While specific quantitative data for this compound is limited, the provided data for total anthocyanins suggests that high recovery rates can be achieved. For precise quantification, it is recommended to perform method validation for the specific matrix and analyte of interest. The successful isolation of high-purity this compound will facilitate a deeper understanding of its biological activities and potential applications in the food and pharmaceutical industries.
References
Application Notes and Protocols: Peonidin 3-rutinoside as a Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and flowers. It is commonly found in berries, grapes, and other deeply colored plant materials.[1] As a bioactive compound with potent antioxidant and anti-inflammatory properties, the accurate quantification of this compound is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for research in pharmacology and drug development.
This document provides detailed application notes and protocols for the use of this compound as a chromatographic standard, focusing on High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (2R,4S,5R)-2-(((3S,6S)-6-(5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl)methoxy)-6-methyloxane-3,4,5-triol |
| Molecular Formula | C₂₈H₃₃O₁₅⁺ |
| Molecular Weight | 609.55 g/mol |
| CAS Number | 27539-32-8 |
| Appearance | Dark red to purple powder |
| Solubility | Soluble in methanol (B129727), ethanol, and water. Practically insoluble in non-polar organic solvents. |
Source: PubChem, Extrasynthese[2][3]
Chromatographic Analysis
The quantification of this compound is most commonly achieved using reversed-phase HPLC coupled with DAD or a mass spectrometer.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is widely used for the routine quantification of this compound due to its robustness and reliability.
a. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (0.1% HCl or formic acid) in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Storage: Store stock and working solutions at -15°C or below in the dark to prevent degradation.[4]
b. Sample Preparation (from plant material):
-
Homogenization: Homogenize the plant material (e.g., fruit peels, powdered leaves) to a fine powder.
-
Extraction: Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube. Add 10-15 mL of acidified methanol (e.g., 85:15 methanol:water, v/v with 0.1% HCl or 1% formic acid).[5]
-
Enhancement (Optional): Sonicate the mixture for 15-30 minutes to improve extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC injection.
c. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. A representative gradient is shown in the table below. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 - 40°C |
| Detection | Diode Array Detector (DAD) at 520 nm |
d. Representative Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 79 | 21 |
| 35 | 60 | 40 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
e. Data Analysis:
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
The following table summarizes typical performance characteristics for the HPLC-DAD quantification of anthocyanins, including this compound.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS offers higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices and at low concentrations.
a. Standard and Sample Preparation:
Follow the same procedures as described for the HPLC-DAD analysis.
b. LC-MS Conditions:
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system coupled to a mass spectrometer. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Similar to HPLC-DAD, optimized for faster elution if using UHPLC. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (for QqQ) | Precursor Ion (m/z) 609.2 → Product Ion (m/z) 301.2 |
LC-MS methods typically offer lower detection and quantification limits compared to HPLC-DAD.
| Parameter | Typical Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.015 - 0.15 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 5% |
Note: These values are representative and should be validated for each specific application.
Experimental Workflows and Signaling Pathways
General Workflow for Chromatographic Analysis
Caption: General workflow for the chromatographic analysis of this compound.
Antioxidant and Anti-inflammatory Signaling Pathways
Flavonoids, including this compound, are known to exert their beneficial effects by modulating key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways.
References
Application of Peonidin 3-rutinoside in Elucidating Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Peonidin 3-rutinoside, an anthocyanin found in various pigmented plants, is a subject of growing interest for its potential anti-inflammatory properties. This document provides a comprehensive overview of its application in studying inflammatory signaling pathways, particularly focusing on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators, and their modulation by this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics.
The primary mechanism of action of this compound in an inflammatory context involves the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Additionally, it has been shown to inhibit the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), key enzymes responsible for the production of inflammatory mediators nitric oxide and prostaglandins, respectively.
This document outlines detailed protocols for essential in vitro assays to investigate the anti-inflammatory effects of this compound. These include methods to assess cell viability, quantify nitric oxide production, measure cytokine levels, and analyze the phosphorylation status of key signaling proteins within the NF-κB and MAPK cascades. The provided data, derived from studies on the closely related compound Peonidin-3-O-glucoside, serves as a valuable reference for expected outcomes.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Peonidin-3-O-glucoside (P3G), a structurally similar anthocyanin, which can be used as a reference for designing experiments with this compound. The data demonstrates a dose-dependent inhibitory effect on key inflammatory markers in FFA-treated L02 cells.
Table 1: Effect of Peonidin-3-O-glucoside on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (% of Control) | IL-6 (% of Control) | IL-1β (% of Control) |
| Control | - | 100 | 100 | 100 |
| FFA | 0.5 mM | Significantly Increased | Significantly Increased | Significantly Increased |
| P3G + FFA | 100 | Reduced | Reduced | Reduced |
| P3G + FFA | 200 | Further Reduced | Further Reduced | Further Reduced |
| P3G + FFA | 300 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data adapted from a study on Peonidin-3-O-glucoside in FFA-treated L02 cells.
Table 2: Effect of Peonidin-3-O-glucoside on NF-κB Activation
| Treatment | Concentration (µM) | Activated NF-κB (Fold Change vs. Control) |
| Control | - | 1.00 |
| FFA | 0.5 mM | 1.80 ± 0.084 |
| P3G + FFA | 100 | 1.24 ± 0.27 |
| P3G + FFA | 200 | 0.83 ± 0.15 |
| P3G + FFA | 300 | 0.80 ± 0.06 |
Data represents the mean ± standard deviation and is adapted from a study on Peonidin-3-O-glucoside.[1]
Experimental Protocols
Cell Culture and Treatment
A common cell line used for in vitro inflammation studies is the murine macrophage cell line RAW 264.7.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for Western blot). Allow cells to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Subsequently, induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for cytokine and nitric oxide assays, shorter times for signaling protein phosphorylation).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Procedure:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After the 24-hour treatment period, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the cytokine concentrations based on the standard curves provided with the kits.
-
Western Blot Analysis for NF-κB and MAPK Signaling
This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, ERK1/2, JNK) pathways.
-
Procedure:
-
After a shorter treatment period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound inhibits inflammatory pathways.
Caption: Workflow for studying anti-inflammatory effects.
References
In vitro digestion models for assessing Peonidin 3-rutinoside stability and bioaccessibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is an anthocyanin responsible for the vibrant red and purple hues in various fruits and vegetables, including blackcurrants and certain varieties of grapes. Beyond its role as a natural colorant, this compound is of significant interest for its potential health benefits, which are contingent on its stability during digestion and subsequent bioaccessibility for absorption. This document provides detailed application notes and standardized protocols for assessing the stability and bioaccessibility of this compound using internationally recognized in vitro digestion models.
The stability of anthocyanins like this compound is significantly influenced by factors such as pH, temperature, and enzymatic activity. Generally, anthocyanins are more stable in the acidic environment of the stomach but are prone to degradation in the neutral to alkaline conditions of the small intestine. The glycosylation pattern, such as the presence of a rutinoside moiety, can enhance stability compared to simpler glycosides.
Bioaccessibility, defined as the fraction of a compound released from its food matrix in the gastrointestinal tract that is available for absorption, is a critical determinant of its potential in vivo efficacy. In vitro models that simulate the physiological conditions of the human digestive system are invaluable tools for screening and understanding the behavior of bioactive compounds like this compound.
Data Presentation: Stability and Bioaccessibility of Anthocyanins During In Vitro Digestion
The following tables summarize quantitative data on the stability and bioaccessibility of anthocyanins, including compounds structurally related to this compound, during simulated gastrointestinal digestion. This data provides a comparative baseline for expected outcomes.
Table 1: Stability of Anthocyanins Following Simulated Gastric and Intestinal Digestion
| Anthocyanin/Extract | Digestion Phase | Retention/Recovery (%) | Reference Compound/Activity | Reference |
| Purple Rice Extract | Gastric | 86% | Total Phenolic Content | [1] |
| Intestinal | 79% | Total Phenolic Content | [1] | |
| Purple Rice Extract | Gastric | ~100% | ABTS Radical Scavenging Activity | [1] |
| Intestinal | 31% | ABTS Radical Scavenging Activity | [1] | |
| Blackberry | Intestinal | 1% | Cyanidin-3-glucoside | [2] |
| Tamarillo Yoghurt | Intestinal | 23-38% | Delphinidin-3-rutinoside | |
| Tamarillo Yoghurt | Intestinal | 16-34% | Pelargonidin-3-rutinoside | |
| Cornelian Cherry Extract | Intestinal | 28.33% | Total Anthocyanin Content | [3] |
Table 2: Bioaccessibility of Anthocyanins and Related Phenolic Compounds
| Compound/Extract | Bioaccessibility Index (%) | Method | Reference |
| Wild Blackberry Anthocyanins | Higher than commercial | In vitro GID | [2] |
| Pomegranate Juice Anthocyanins | 58.12% | In vitro GID | [4] |
| Black Grape & Aloe Vera Juice Anthocyanins | 50.36% | In vitro GID | [4] |
| Proanthocyanidins (C. axillaris) | Dialyzable fraction increased over time | In vitro GID with dialysis | [5] |
Experimental Protocols
Protocol 1: In Vitro Digestion Using the Standardized INFOGEST 2.0 Method
This protocol details a static in vitro digestion model to assess the stability and bioaccessibility of this compound.
1. Preparation of Simulated Digestion Fluids:
-
Simulated Salivary Fluid (SSF): Prepare electrolyte stock solutions. For 100 mL of SSF, mix the appropriate volumes of electrolyte stocks, α-amylase solution, and water. Adjust pH to 7.0.
-
Simulated Gastric Fluid (SGF): For 100 mL of SGF, mix the appropriate volumes of electrolyte stocks, pepsin solution, and water. Adjust pH to 3.0.
-
Simulated Intestinal Fluid (SIF): For 100 mL of SIF, mix the appropriate volumes of electrolyte stocks, pancreatin (B1164899) solution, and bile salt solution. Adjust pH to 7.0.
2. Oral Phase:
-
Mix 5 g of the sample (e.g., this compound-rich extract or food product) with 3.5 mL of SSF electrolyte solution.
-
Add 0.5 mL of α-amylase solution (1500 U/mL in SSF).
-
Add 25 µL of 0.3 M CaCl2.
-
Adjust pH to 7.0 with 1 M NaOH.
-
Add water to bring the total volume to 10 mL.
-
Incubate at 37°C for 2 minutes with constant mixing.
3. Gastric Phase:
-
To the 10 mL of oral bolus, add 7.5 mL of SGF electrolyte solution.
-
Add 0.5 mL of pepsin solution (2000 U/mL in SGF).
-
Add 5 µL of 0.3 M CaCl2.
-
Adjust pH to 3.0 with 1 M HCl.
-
Add water to bring the total volume to 20 mL.
-
Incubate at 37°C for 2 hours with constant mixing.
4. Intestinal Phase:
-
To the 20 mL of gastric chyme, add 11 mL of SIF electrolyte solution.
-
Add 5.0 mL of pancreatin solution (100 U/mL in SIF).
-
Add 3.0 mL of bile salt solution (10 mM in SIF).
-
Add 40 µL of 0.3 M CaCl2.
-
Adjust pH to 7.0 with 1 M NaOH.
-
Add water to bring the total volume to 40 mL.
-
Incubate at 37°C for 2 hours with constant mixing.
5. Sample Analysis:
-
Collect aliquots at the end of the oral, gastric, and intestinal phases.
-
Immediately stop enzymatic reactions (e.g., by flash freezing or adding a suitable inhibitor).
-
Analyze the concentration of this compound and its potential degradation products using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).
Bioaccessibility Calculation:
Bioaccessibility (%) = (Concentration of this compound in the soluble fraction after intestinal digestion / Initial concentration of this compound in the sample) x 100
Protocol 2: Assessment of Intestinal Permeability using Caco-2 Cell Monolayers
This protocol provides a method to evaluate the transport of this compound across a simulated intestinal epithelium.
1. Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO2 humidified atmosphere.
-
Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for transport studies.
3. Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the digesta from Protocol 1 (or a purified solution of this compound in HBSS) to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C.
-
Collect samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP side at the end of the experiment.
-
Analyze the concentration of this compound in the collected samples by HPLC-DAD/MS.
Apparent Permeability Coefficient (Papp) Calculation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the transport rate of the compound across the monolayer.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the compound in the AP chamber.
Visualizations
Caption: Workflow for in vitro digestion of this compound.
References
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. In vitro gastrointestinal digestion impact on stability, bioaccessibility and antioxidant activity of polyphenols from wild and commercial blackberri ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO00986A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Peonidin 3-rutinoside Extraction from Berry Pomace
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for improving the extraction efficiency of Peonidin 3-rutinoside from berry pomace.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the extraction process in a question-and-answer format.
Question 1: My this compound yield is consistently low. What are the most likely causes?
Answer: Low yields can stem from several factors throughout the experimental workflow. The most common issues are:
-
Suboptimal Solvent Choice: The polarity of your solvent system is critical. This compound, as a glycoside, is soluble in polar solvents. Acidified aqueous mixtures of ethanol (B145695) or methanol (B129727) are typically most effective.[1][2][3] Using pure water or non-polar solvents will result in poor extraction.
-
Compound Degradation: Anthocyanins, including this compound, are sensitive to degradation. High temperatures (>60-70°C), pH values above 4.0, prolonged exposure to light, and the presence of oxygen can significantly reduce your final yield.[4][5][6]
-
Inefficient Extraction Method: Conventional maceration or Soxhlet extractions can be time-consuming and may have lower efficiency compared to modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can enhance cell wall disruption and solvent penetration.[1][7]
-
Inadequate Pre-treatment: Berry pomace should be properly dried and ground to a small, uniform particle size. This increases the surface area available for solvent interaction, leading to more efficient extraction.
Question 2: How can I prevent the degradation of this compound during extraction?
Answer: Preventing degradation is crucial for maximizing yield. Key strategies include:
-
Maintain a Low pH: The flavylium (B80283) cation form of anthocyanins is most stable at a low pH (typically 2-4).[7][8] Acidifying your extraction solvent with acids like citric, formic, or hydrochloric acid is standard practice.[9][10]
-
Control Temperature: Avoid excessive heat. While moderate increases in temperature can improve solubility and mass transfer, high temperatures accelerate degradation.[4][11][12] For methods like UAE and MAE, it's essential to optimize the temperature to balance efficiency and stability.[13][14]
-
Limit Extraction Time: Prolonged extraction times, especially at elevated temperatures, can lead to compound degradation.[15][16] Modern extraction methods often allow for significantly shorter processing times.
-
Work in Low Light Conditions: Perform extractions in a dark environment or use amber glassware to protect the light-sensitive anthocyanin compounds.[4]
-
De-gas Solvents: Removing dissolved oxygen from your solvent by sparging with nitrogen can help prevent oxidative degradation.
Question 3: Which extraction solvent system is best for this compound?
Answer: The ideal solvent system is typically a mixture of an organic solvent and acidified water.
-
Ethanol and Methanol: Ethanol is often preferred due to its lower toxicity, making it suitable for food and pharmaceutical applications.[14][17] Mixtures of 50-80% ethanol or methanol in water have shown high efficiency.[8][10][18]
-
Acidification: Adding a small amount of acid (e.g., 0.1-1% HCl or citric acid) is critical to maintain a low pH and stabilize the anthocyanins.[9][10]
-
Green Solvents: Deep Eutectic Solvents (DES) are emerging as effective and environmentally friendly alternatives. A DES system of citric acid and maltose (B56501) has been successfully used for anthocyanin extraction.[13][19]
Question 4: Should I use a conventional or a modern extraction technique?
Answer: While conventional methods are simple, modern techniques generally offer higher efficiency and shorter extraction times.
-
Conventional Extraction (Maceration): Involves soaking the pomace in a solvent. It is low-cost but often results in lower yields and requires long extraction times.[3]
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It typically operates at lower temperatures than MAE, which is beneficial for heat-sensitive compounds.[14][15][20]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample internally, leading to rapid cell rupture and compound release. It is very fast but requires careful temperature control to prevent degradation.[21][22]
-
Enzyme-Assisted Extraction (EAE): Employs enzymes like pectinases and cellulases to break down the plant cell wall structure, releasing the target compounds.[23][24] This method can be highly specific and efficient, often increasing yields significantly compared to solvent-only methods.[23]
Data on Extraction Methods and Efficiency
The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction methods and their parameters.
Table 1: Comparison of Ultrasound-Assisted Extraction (UAE) Parameters for Anthocyanins from Berry Pomace
| Berry Source | Solvent System | Temperature (°C) | Time (min) | Power (W) | Max Yield (Total Anthocyanins) | Reference |
| Haskap Berries | Citric Acid/Maltose DES (90% water) | 75 | 10 | - | 19.8 mg/g dm | [13] |
| Blueberry Wine Residues | Choline Chloride/Urea DES (29% water) | 55 | 40 | 380 | 9.32 mg/g | [15] |
| Maqui Berries | 50% Methanol, pH 2 | 70 | 5 | - | - (Optimized for time) | [16] |
| Blueberry Pomace | 50% Ethanol | 40 | 40 | 400 | 108.23 mg/100g DW | [25] |
Table 2: Comparison of Microwave-Assisted Extraction (MAE) Parameters for Anthocyanins
| Berry Source | Solvent System | Temperature (°C) | Time (min) | Power (W) | Max Yield (Total Anthocyanins) | Reference |
| Açai | 38% Methanol, pH 3 | 99.6 | 10 | - | - (Optimized for anthocyanins) | [18][26] |
| Grape Skin | 40% Methanol | 100 | 5 | 500 | - (Reduced time from 5h) | [22] |
| Phyllostachys Leaves | 78.1% Ethanol | - | 24.9 | 559 | 4.67% | [21] |
Table 3: Comparison of Enzyme-Assisted Extraction (EAE) Parameters for Anthocyanins from Pomace
| Berry Source | Enzyme(s) | Temperature (°C) | Time (min) | pH | Max Yield (Total Anthocyanins) | Reference |
| Aronia Pomace | Pectinex XXL (0.25%) + Celluclast (0.01%) | - | - | - | 2323.04 mg/100 g | [23] |
| Mulberry Wine Residue | Pectinase | 45 | 58 | 5.9 | 6.04 mg/g | [27] |
| Mulberry | Pectinase/Cellulase Mix | 40 | 5 | 4.0 | 27.90 mg/100 g (Morus nigra) | [8] |
Note: Yields are reported as found in the source literature and may be expressed in different units (e.g., mg/g, mg/100g). Direct comparison requires careful consideration of the units and the specific pomace material.
Visualizations of Workflows and Processes
The following diagrams illustrate key experimental workflows and logical relationships to guide your extraction process.
Caption: A typical experimental workflow from raw berry pomace to final analysis.
Caption: A decision-making flowchart for troubleshooting low extraction yields.
Caption: Key environmental and chemical factors leading to compound degradation.
Detailed Experimental Protocols
The following are synthesized protocols for key extraction methods based on published literature.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on methodologies for extracting anthocyanins from haskap berries and blueberry pomace.[13][14][25]
-
Materials & Equipment:
-
Dried, ground berry pomace (particle size < 0.5 mm)
-
Extraction Solvent: 50% (v/v) Ethanol in deionized water, acidified to pH 3 with citric acid.
-
Ultrasonic bath or probe sonicator with temperature control.
-
Beakers or flasks.
-
Centrifuge and centrifuge tubes.
-
Filter paper (e.g., Whatman No. 1).
-
Rotary evaporator (optional, for solvent removal).
-
-
Procedure:
-
Weigh 5 g of dried berry pomace and place it into a 250 mL beaker.
-
Add 100 mL of the acidified 50% ethanol solvent (achieving a 1:20 solid-to-liquid ratio).
-
Place the beaker in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker.
-
Set the sonication temperature to 40-50°C and the power to approximately 400 W (if adjustable).
-
Sonicate for 30-40 minutes.
-
After sonication, centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid pomace.
-
Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
-
The resulting clear, colored extract is ready for purification or direct analysis. Store at 4°C in the dark.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is adapted from methods used for açai and grape skin.[18][22]
-
Materials & Equipment:
-
Dried, ground berry pomace.
-
Extraction Solvent: 40% (v/v) Methanol in deionized water, acidified to pH 3 with 0.1% HCl.
-
Microwave extraction system with temperature and power control.
-
Extraction vessels suitable for the microwave system.
-
Centrifuge, filter paper.
-
-
Procedure:
-
Place 2 g of dried pomace into a microwave extraction vessel.
-
Add 40 mL of the acidified 40% methanol solvent (1:20 ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: ramp to 90-100°C, set microwave power to 500 W, and hold for 5-10 minutes. Caution: Ensure the system is designed for use with flammable solvents.
-
After the cycle is complete, allow the vessel to cool to room temperature before opening.
-
Separate the extract from the solid residue by centrifugation (5000 rpm, 15 min) and subsequent filtration.
-
Store the final extract at 4°C in a sealed, dark container.
-
Protocol 3: Enzyme-Assisted Extraction (EAE)
This protocol is a generalized procedure based on the successful use of pectinases and cellulases on aronia and mulberry pomace.[23][27]
-
Materials & Equipment:
-
Dried, ground berry pomace.
-
Enzymes: Pectinase (e.g., Pectinex Ultra SP-L) and/or Cellulase.
-
Buffer solution: Citrate (B86180) buffer (pH 4.0-5.0).
-
Shaking water bath or incubator.
-
Beakers, centrifuge, filter paper.
-
Ethanol (for enzyme deactivation).
-
-
Procedure:
-
Suspend 10 g of dried pomace in 200 mL of citrate buffer (pH 4.5) in a 500 mL flask (1:20 ratio).
-
Pre-incubate the slurry at 45°C in a shaking water bath for 15 minutes to equilibrate the temperature.
-
Add the enzyme preparation. A typical loading is 0.1-0.5% (w/w) of enzyme relative to the pomace weight. For combined treatments, add both enzymes.
-
Incubate the mixture for 60-120 minutes at 45°C with constant agitation (e.g., 150 rpm).
-
Deactivate the enzymes by adding an equal volume of ethanol to the slurry and mixing thoroughly. Alternatively, heat the mixture to 90°C for 5 minutes.
-
Centrifuge the mixture at 5000 rpm for 20 minutes to separate the solids.
-
Filter the supernatant to obtain the crude enzymatic extract.
-
Store the extract at 4°C in the dark.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. psecommunity.org [psecommunity.org]
- 4. mdpi.com [mdpi.com]
- 5. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Efficiency of Enzymatic-Assisted Extraction Method for Evaluating Bioactive Compound Analysis in Mulberry: An Optimization Approach [mdpi.com]
- 9. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ftb.com.hr [ftb.com.hr]
- 12. mdpi.com [mdpi.com]
- 13. Ultrasound-Assisted Extraction of Anthocyanins from Haskap (Lonicera caerulea L.) Berries Using a Deep Eutectic Solvent (DES) DES Extraction of Anthocyanins from Haskap Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Extraction Conditions on Ultrasound-Assisted Recovery of Bioactive Phenolics from Blueberry Pomace and Their Antioxidant Activity | MDPI [mdpi.com]
- 15. Ultrasound-Assisted Deep Eutectic Solvent Extraction of Anthocyanins from Blueberry Wine Residues: Optimization, Identification, and HepG2 Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 22. researchgate.net [researchgate.net]
- 23. Enzymatic extraction of anthocyanins from the pomace of aronia (Aronia melanocarpa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Peonidin 3-rutinoside Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other challenges during the purification of Peonidin 3-rutinoside.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the low yield of this compound during purification?
A1: Low yields in this compound purification can stem from several factors throughout the extraction and purification process. Key contributors include degradation of the molecule, inefficient extraction from the source material, and losses during chromatographic purification steps. Anthocyanins, including this compound, are sensitive to pH, temperature, and light, which can lead to structural changes and degradation.[1][2][3][4]
Q2: How does pH affect the stability and recovery of this compound?
A2: The pH of the solvent is a critical factor for the stability of this compound.[2] At a low pH (typically below 3), it exists predominantly as the stable, intensely colored red flavylium (B80283) cation.[2] As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to form a colorless carbinol pseudobase and a blue or purple quinoidal base, which are less stable and more prone to degradation.[2] Therefore, maintaining an acidic environment (pH 2-3) throughout the extraction and purification process is crucial for maximizing yield.[4]
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures can accelerate the degradation of this compound and other anthocyanins.[3][5] It is advisable to use low-temperature extraction methods and to minimize heat exposure during solvent evaporation steps, for instance, by using a rotary evaporator under reduced pressure.[1] While some studies on related anthocyanins show that moderate increases in temperature (e.g., up to 60-80°C) can enhance extraction efficiency, this must be balanced against the risk of thermal degradation.[6]
Q4: Which extraction solvents are most effective for this compound?
A4: The choice of solvent is critical for efficient extraction. Polar solvents are generally effective for extracting flavonoids like this compound.[1] Acidified methanol (B129727) or ethanol (B145695) are commonly used. For example, 80% aqueous methanol is a common choice for maceration or Soxhlet extraction.[1] The addition of a small amount of acid (e.g., 0.1% HCl or 1% formic acid) helps to maintain the stability of the flavylium cation.[2][7]
Q5: What are the most common purification techniques for this compound, and what are their pros and cons?
A5: Common purification techniques include column chromatography (using silica (B1680970) gel, Sephadex LH-20, or polyamide), high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (prep-HPLC).[1][8][9][10]
-
Column Chromatography: A cost-effective method for initial cleanup, but can suffer from irreversible adsorption of the compound onto the stationary phase, leading to lower recovery.[11]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique avoids a solid stationary phase, thus preventing irreversible adsorption and leading to better sample recovery.[11][12][13] It has been successfully used for the separation of similar anthocyanins like cyanidin-3-glucoside and cyanidin-3-rutinoside (B1257026).[10]
-
Preparative HPLC (Prep-HPLC): Offers high resolution and is often used for the final polishing step to obtain high-purity this compound. However, it can be expensive and time-consuming for large-scale purifications.[1][11][14]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step |
| Improper Solvent Selection | Ensure a polar solvent, such as methanol or ethanol with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid), is used to maintain stability.[1][7] |
| Suboptimal Extraction Parameters | Optimize extraction time, temperature, and solvent-to-solid ratio. For maceration, allow sufficient time (e.g., 48-72 hours). For heat-assisted methods, use the lowest effective temperature to avoid degradation.[1] |
| Inadequate Grinding of Plant Material | Grind the dried plant material to a fine powder to increase the surface area for extraction.[1] |
| Degradation During Extraction | Maintain a slightly acidic pH and use low-temperature extraction methods where possible.[1][2] |
Issue 2: Significant Loss During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Irreversible Adsorption | Consider using a different stationary phase like Sephadex LH-20 or polyamide, which may have less affinity for anthocyanins than silica gel.[8] Alternatively, use a support-free liquid-liquid chromatography technique like HSCCC.[11] |
| Improper Elution Gradient | Optimize the solvent gradient to ensure effective elution of this compound without co-eluting with impurities. |
| Co-precipitation with other compounds | Ensure that all precipitated material is redissolved and analyzed for the presence of the target compound. |
Issue 3: Poor Resolution in Preparative HPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A gradient of acetonitrile (B52724) in water with a small amount of formic acid is a common starting point.[2] |
| Column Overloading | Inject a smaller sample volume or dilute the sample to avoid exceeding the column's capacity.[15][16] |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution.[11] |
| System Issues | Before blaming the column, check for leaks, ensure the mobile phase is properly degassed, and verify that the pump is delivering a consistent flow rate.[15][16] |
Data Presentation
Table 1: Comparison of Extraction Methods for Anthocyanins (including Peonidin glycosides as components)
| Extraction Technique | Solvent System | Temperature (°C) | Time | Typical Yield (Total Anthocyanins) | Reference |
| Conventional Solvent Extraction (CSE) | Methanol/Water/Formic Acid (60:37:3 v/v/v) | Ambient | 1 hour | 50.2 ± 0.4 mg/g DW | [7] |
| Ultrasound-Assisted Extraction (UAE) | 57% Methanol in Water (pH 2) | 60 | 10 min | Optimized for total anthocyanins | [7] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 60 | 30 min | Extraction efficiency of 40.01% | [17] |
| High Hydrostatic Pressure-Assisted Extraction (HHPAE) | Not specified | Not specified | Not specified | Extraction efficiency of 81.84% | [17] |
Note: Yields are for total anthocyanins and can vary based on the plant source and specific conditions.
Table 2: Stability of Peonidin-3-glucoside (a close analog of this compound) at Different pH Values
| Anthocyanin | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Peonidin-3-glucoside | 3.0 | 25 | > 200 days | < 0.0035 day⁻¹ | [2] |
| Peonidin-3-glucoside | 5.0 | 25 | ~ 48 hours | ~ 0.014 h⁻¹ | [2] |
| Peonidin-3-glucoside | 7.0 | 25 | < 1 hour | > 0.693 h⁻¹ | [2] |
Note: This data for Peonidin-3-glucoside illustrates the general stability trend expected for this compound.
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Preparation of Plant Material:
-
Dry the plant material (e.g., fruit peels, flowers) at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Solvent Extraction (Maceration):
-
Suspend the powdered plant material in an acidified polar solvent (e.g., 80% methanol with 0.1% HCl) at a 1:10 solid-to-solvent ratio (w/v).
-
Macerate at room temperature for 48-72 hours with occasional agitation.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure at a temperature below 40°C.
-
Protocol 2: Purification by Preparative HPLC
-
Sample Preparation:
-
Dissolve the crude extract in a small volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10.0 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes (this should be optimized based on analytical HPLC results).
-
Flow Rate: 4-5 mL/min (this should be scaled up from an analytical method).
-
Detection: UV-Vis detector at 520 nm.
-
Injection Volume: Dependent on the column size and sample concentration, determined by initial loading studies.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on the chromatogram.
-
Combine the fractions containing the pure compound.
-
Evaporate the solvent under reduced pressure.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound purification.
Caption: pH-dependent structural transformations of Peonidin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid separation of cyanidin-3-glucoside and cyanidin-3-rutinoside from crude mulberry extract using high-performance countercurrent chromatography and establishment of a volumetric scale-up process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ionic liquid-modified countercurrent chromatographic isolation of high-purity delphinidin-3-rutinoside from eggplant peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
Peonidin 3-rutinoside degradation kinetics and byproducts identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics and byproduct identification of peonidin (B1209262) 3-rutinoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of peonidin 3-rutinoside?
A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors:
-
pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its stability dramatically decreases.[1]
-
Temperature: Elevated temperatures accelerate the degradation of this compound, following first-order reaction kinetics.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Presence of other compounds: Sugars can have a protective effect, while enzymes like polyphenol oxidase can accelerate degradation in the presence of other phenolic compounds.[2]
Q2: What is the typical degradation pathway of this compound?
A2: The degradation of this compound generally begins with the opening of the central pyran ring, leading to the formation of a colorless chalcone. This intermediate is unstable and can further break down into smaller phenolic compounds. The primary degradation byproducts identified from the peonidin aglycone are vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[3]
Q3: What kinetic model is most appropriate for describing the degradation of this compound?
A3: The thermal degradation of this compound and related anthocyanins is widely reported to follow a first-order kinetic model.[4][5] This means the rate of degradation is directly proportional to the concentration of the anthocyanin. To confirm this, you can plot the natural logarithm of the this compound concentration versus time; a linear plot indicates first-order kinetics.[1]
Q4: What are the expected degradation byproducts of this compound?
A4: The primary degradation byproducts originating from the peonidin aglycone are:
-
Vanillic acid
-
Phloroglucinaldehyde [3]
Studies on the degradation of the closely related cyanidin-3-rutinoside (B1257026) have also identified protocatechuic acid methyl ester as a degradation product, suggesting that similar derivatives could potentially form from this compound under certain conditions.[6]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound degradation.
| Problem | Possible Causes | Solutions |
| Rapid color loss of the sample | High pH of the solution. | Ensure the sample is in an acidic buffer (pH 1-3) for maximum stability.[1] |
| Exposure to high temperatures. | Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protect from heat during processing. | |
| Presence of oxidative enzymes. | If working with plant extracts, consider a blanching step to deactivate enzymes like polyphenol oxidase. | |
| Inconsistent results in kinetic studies | Fluctuations in temperature. | Use a calibrated incubator or water bath with precise temperature control. |
| Inaccurate pH of buffers. | Prepare fresh buffers and verify the pH with a calibrated pH meter before each experiment. | |
| Light exposure. | Protect samples from light by using amber vials or covering them with aluminum foil. | |
| Difficulty in identifying degradation byproducts | Low concentration of byproducts. | Concentrate the sample after the degradation experiment using solid-phase extraction (SPE) or solvent evaporation under nitrogen.[7] |
| Co-elution of peaks in HPLC. | Optimize the HPLC gradient, mobile phase composition, or try a different column chemistry to improve separation. | |
| Insufficient ionization in mass spectrometry. | Adjust the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to enhance the signal of target analytes. | |
| Poor peak shape in HPLC analysis | Inappropriate mobile phase pH. | Use a mobile phase with a low pH (e.g., containing 0.1-1% formic acid) to ensure the anthocyanin is in its stable flavylium (B80283) cation form. |
| Column overload. | Dilute the sample or inject a smaller volume. |
Quantitative Data on Degradation Kinetics
The degradation of this compound is often modeled using first-order kinetics, where the rate of degradation is proportional to its concentration. The following tables summarize available kinetic data.
Table 1: Thermal Degradation Kinetics of this compound and Related Anthocyanins
| Anthocyanin | Matrix | Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) |
| This compound | Plum Juice with Sugars | 50-120 | ~3.5 | - | Ea = 23.03 kJ/mol |
| This compound | Plum Juice with Citric Acid | 50-120 | ~3.5 | - | Ea = 40.70 kJ/mol |
| Cyanidin (B77932) 3-rutinoside | Sour Cherry Paste | 80 | ~3.5 | 1.5 x 10⁻² min⁻¹ | 45.69 min |
| Cyanidin 3-rutinoside | Sour Cherry Paste | 120 | ~3.5 | 8.4 x 10⁻² min⁻¹ | 8.25 min |
| Cyanidin 3-rutinoside | Aqueous Solution | 100 | 2.2 | 5.33 x 10⁻⁴ s⁻¹ | 21.7 min |
| Cyanidin 3-rutinoside | Aqueous Solution | 165 | 5.0 | 7.39 x 10⁻² s⁻¹ | 0.16 min |
Note: Data for cyanidin 3-rutinoside is included as a close structural analog to provide an estimate of degradation behavior.[4][8]
Table 2: pH Stability of Peonidin-3-glucoside (B1200960) at 25°C (as a proxy for this compound)
| pH | Rate Constant (k) | Half-life (t½) |
| 3.0 | < 0.0035 day⁻¹ | > 200 days |
| 5.0 | ~ 0.014 h⁻¹ | ~ 48 hours |
| 7.0 | > 0.693 h⁻¹ | < 1 hour |
Note: This data is for peonidin-3-glucoside and serves as an illustration of the expected trend for this compound.[1]
Experimental Protocols
Protocol 1: Determination of Thermal Degradation Kinetics of this compound using HPLC-DAD
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl). From this, create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the experimental sample containing this compound in a buffer of the desired pH (ideally pH < 3.5 for stability studies).
-
Incubation: Aliquot the sample into amber HPLC vials and place them in a pre-heated incubator or water bath at the desired temperature.
-
Time-Point Sampling: At predetermined time intervals, remove a vial from the heat source and immediately place it in an ice bath to stop the degradation reaction.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 5% formic acid) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound (around 520 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the calibration curve.
-
Plot the natural logarithm of the concentration (ln[C]) versus time.
-
If the plot is linear, determine the degradation rate constant (k) from the slope (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1]
-
Protocol 2: Identification of this compound Degradation Byproducts using LC-MS/MS
-
Degradation Induction: Subject a solution of this compound to the desired degradation conditions (e.g., heat, high pH, UV light).
-
Sample Cleanup and Concentration (Optional but Recommended):
-
Use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components and concentrate the degradation products.
-
Alternatively, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of the initial mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
LC System: Utilize an HPLC or UHPLC system with a C18 column. The mobile phase should consist of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is typically used.[9]
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is generally used for anthocyanin analysis.
-
MS Scan: Perform a full scan to identify the molecular ions of potential degradation products.
-
MS/MS Fragmentation: In a subsequent run or using a data-dependent acquisition mode, select the parent ions of interest and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns.
-
-
Byproduct Identification:
-
Compare the obtained mass-to-charge ratios (m/z) and fragmentation patterns with known values for suspected byproducts (e.g., vanillic acid, phloroglucinaldehyde) from literature or databases.
-
If standards are available, confirm the identity by comparing retention times and fragmentation patterns.
-
Visualizations
Caption: Workflow for determining the thermal degradation kinetics of this compound.
Caption: Workflow for the identification of this compound degradation byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
- 8. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-groups.usask.ca [research-groups.usask.ca]
Troubleshooting poor resolution in HPLC analysis of Peonidin 3-rutinoside
Technical Support Center: HPLC Analysis of Peonidin 3-rutinoside
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, with a primary focus on addressing poor resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column used for this compound analysis?
A1: The most widely recommended columns for the separation of this compound and other anthocyanins are reversed-phase (RP) C18 columns.[1] These columns feature a non-polar stationary phase that effectively retains and separates anthocyanins based on their hydrophobicity.
Q2: Why is an acidic mobile phase necessary for analyzing this compound?
A2: An acidic mobile phase, typically with a pH between 2 and 3, is crucial for several reasons. It stabilizes anthocyanins, including this compound, in their colored flavylium (B80283) cation form, which is the most stable form for analysis.[1] This stabilization prevents degradation and ensures reproducible results.
Q3: What are the typical mobile phases used for the HPLC separation of this compound?
A3: A common mobile phase setup involves a gradient elution with two solvents:
-
Mobile Phase A (Aqueous): An acidified aqueous solution, often water with a small percentage of formic acid or phosphoric acid, to maintain a low pH.[1][2]
-
Mobile Phase B (Organic): Acetonitrile (B52724) is the most frequently used organic solvent due to its low viscosity and UV transparency.[1][2] Methanol can also be utilized.
Q4: At what wavelength should I detect this compound?
A4: Anthocyanins, including this compound, are typically detected at a wavelength of 520 nm.[2]
Troubleshooting Guide: Poor Resolution
Poor peak resolution, characterized by overlapping peaks of this compound and other analytes, can hinder accurate quantification. The following sections detail potential causes and solutions.
Issue 1: Suboptimal Mobile Phase Conditions
Symptoms:
-
Broad peaks.
-
Overlapping peaks.
-
Inconsistent retention times.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is sufficiently low (typically pH 2-3) to maintain the stable flavylium cation form of this compound.[1] |
| Inappropriate Mobile Phase Gradient | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[1] |
| Incorrect Solvent Composition | The choice of organic solvent (acetonitrile vs. methanol) and the acidifier (formic acid vs. phosphoric acid) can impact selectivity.[1][2] Experiment with different solvent compositions to improve resolution. |
| Mobile Phase Contamination | Use high-purity solvents and degas the mobile phase to prevent bubble formation, which can affect the baseline and resolution. |
Issue 2: Column-Related Problems
Symptoms:
-
Peak tailing or fronting.
-
Split peaks.
-
Loss of resolution over time.
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[1] If the problem persists, the column may need replacement. |
| Column Overload | Injecting a sample that is too concentrated can lead to broad or distorted peaks. Dilute the sample and reinject. |
| Inappropriate Column Chemistry | While C18 is standard, for complex samples, other stationary phases like C8 or Phenyl-Hexyl might offer different selectivity.[1] |
| Column Void | A void at the head of the column can cause peak distortion and requires column replacement.[1] |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[1] |
Issue 3: System and Method Parameters
Symptoms:
-
Poorly resolved peaks.
-
Variable peak areas.
-
Shifting retention times.
Possible Causes & Solutions:
| Cause | Solution |
| High Flow Rate | Reduce the flow rate. This can lead to better separation, although it will increase the analysis time.[1] |
| Incorrect Column Temperature | Temperature can affect selectivity. Optimizing the column temperature can improve resolution. Lower temperatures can increase retention and may improve separation.[3] |
| Improper Sample Preparation | Ensure proper sample filtration to remove particulates that can clog the column and affect performance.[3] |
| Presence of Metal Ions | Metal contamination in the sample or system can chelate with anthocyanins. Use high-purity solvents and consider adding a chelating agent like EDTA to the sample.[1] |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water/Formic Acid (95:5, v/v).
-
Mobile Phase B: Acetonitrile/Formic Acid (95:5, v/v).
-
Gradient Program:
-
0-1 min: 100% A
-
1-10 min: Linear gradient to 25% B
-
10-11 min: Hold at 25% B
-
11-13 min: Return to 100% A
-
13-17 min: Hold at 100% A for re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 520 nm.[2]
-
Injection Volume: 10 µL.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting poor resolution in HPLC analysis.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Caption: A decision tree for optimizing mobile phase conditions.
References
Minimizing co-elution of interfering compounds with Peonidin 3-rutinoside
Welcome to the technical support center for the analysis of Peonidin 3-rutinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the co-elution of interfering compounds during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds that co-elute with this compound?
During the analysis of this compound from complex matrices like fruit and plant extracts, several classes of compounds can potentially co-elute due to similar polarities and chemical structures. These include:
-
Other Anthocyanins: Structurally similar anthocyanins are primary candidates for co-elution. Compounds like Cyanidin 3-rutinoside and Pelargonidin 3-rutinoside, which share the same rutinoside sugar moiety but differ in the aglycone structure, can be difficult to separate.[1] Other glycosides of cyanidin, delphinidin, and malvidin (B83408) may also overlap.[2][3]
-
Flavonols and Flavones: Compounds such as quercetin (B1663063) and kaempferol (B1673270) glycosides are often present in the same extracts and can interfere with anthocyanin peaks.[4]
-
Phenolic Acids: Hydroxycinnamic acids (e.g., chlorogenic acid, caffeic acid) and hydroxybenzoic acids are common in plant materials and can co-elute with more polar anthocyanins.[4]
-
Sugars, Organic Acids, and Amino Acids: Although typically more polar, high concentrations of these compounds in crude extracts can lead to broad peaks and potential overlap, especially if the sample preparation is not thorough.[5][6]
-
Degradation Products: this compound can degrade under certain pH, temperature, or light conditions.[7][8][9] These degradation products may have chromatographic properties similar to the parent compound, leading to co-elution.
Q2: How can I confirm if a chromatographic peak is pure this compound or a result of co-elution?
Confirming peak purity is a critical step in method development. There are two primary methods depending on your detector:
-
Diode Array Detector (DAD/PDA): A DAD detector scans a range of wavelengths simultaneously. By analyzing the spectra across a single chromatographic peak, you can assess its purity. If the peak is pure, the UV-Vis spectra at the upslope, apex, and downslope will be identical.[10][11] Software-based peak purity analysis can flag a peak if spectral differences are detected, indicating the presence of a co-eluting compound.[10]
-
Mass Spectrometry (MS): An MS detector provides mass-to-charge ratio (m/z) information. By examining the mass spectra across the peak, you can check for the presence of multiple ions. If the peak is pure this compound, you should only see its characteristic m/z. The presence of other significant ions at the same retention time confirms co-elution.[10][11]
Troubleshooting Guide: Minimizing Co-elution
This guide provides a systematic approach to resolving co-elution issues during the HPLC analysis of this compound.
Issue: A peak suspected to be this compound shows shouldering, tailing, or is broader than expected, suggesting co-elution.
Below is a workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for diagnosing and resolving co-elution.
Step 1: Optimize Sample Preparation
Crude extracts often contain high concentrations of interfering substances.[5][6] A robust sample preparation protocol is the most effective first step to remove these compounds before injection. Solid-Phase Extraction (SPE) is a highly recommended technique.[6][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review [mdpi.com]
- 6. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ftb.com.hr [ftb.com.hr]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Addressing solubility issues of Peonidin 3-rutinoside in cell culture media
Welcome to the Technical Support Center for Peonidin 3-Rutinoside. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in cell culture media. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a naturally occurring anthocyanin, a type of flavonoid responsible for the red and purple pigments in many plants. Like many polyphenolic compounds, this compound has limited solubility in aqueous solutions such as cell culture media.[1] This poor solubility can lead to precipitation, which affects the actual concentration of the compound in your experiment and can lead to inaccurate and irreproducible results.
Q2: What are the primary causes of this compound precipitation in cell culture media?
Several factors can contribute to the precipitation of this compound:
-
Exceeding Solubility Limit: The final concentration of the compound in the media is higher than its solubility threshold.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.[2]
-
Low Temperature: Adding the stock solution to cold media can decrease its solubility.
-
pH Instability: Anthocyanin stability is pH-dependent. Changes in media pH during incubation can affect the compound's solubility and integrity.[3][4]
-
Interactions with Media Components: this compound may interact with proteins, salts, or other components in the media, leading to the formation of insoluble complexes.[5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are recommended.[6] DMSO is a common choice due to its high solubilizing power for many organic compounds. It is crucial to prepare a high-concentration stock solution and then dilute it into the cell culture medium to minimize the final concentration of the organic solvent, which can be toxic to cells.
Q4: What is the maximum permissible concentration of DMSO in the final cell culture medium?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is widely recommended to keep the final DMSO concentration at or below 0.5%, with an ideal target of less than 0.1% for most cell lines. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired experimental concentration exceeds the aqueous solubility of this compound. | 1. Decrease the final working concentration. 2. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific media. |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the aqueous media.[2] | 1. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. 2. Add the compound dropwise while gently vortexing or swirling the media.[2] |
| Low Temperature of Media | Cold media reduces the solubility of the compound. | Always use pre-warmed (37°C) cell culture media for dilutions.[7] |
Issue 2: Precipitation Observed After Incubation
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate at 37°C over time, especially at physiological pH.[3] | 1. Minimize the duration of the experiment if possible. 2. Consider the stability of the compound at the pH of your culture medium. Anthocyanins are generally more stable in acidic conditions.[4] |
| Interaction with Media Components | The compound may bind to serum proteins or other components, leading to precipitation.[5] | 1. If using serum-containing media, try reducing the serum percentage. 2. Test the solubility in a simpler, serum-free medium or a buffered salt solution (e.g., PBS) to identify potential interactions. |
| Media Evaporation | Evaporation from culture plates during long-term experiments can increase the compound's concentration, leading to precipitation. | 1. Ensure proper humidification of the incubator. 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for dissolving and using this compound and related compounds in cell culture.
Table 1: Solubility of Peonidin (Aglycone) in Organic Solvents
Note: This data is for the aglycone "peonidin." The glycoside "this compound" will have different solubility, and this table should be used as an estimation.
| Solvent | Approximate Solubility | Source |
| DMSO | ~16 mg/mL | [8] |
| Ethanol | ~16 mg/mL | [8] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [8] |
Table 2: Recommended Maximum DMSO Concentration in Cell Culture Media
| Condition | Maximum Recommended Concentration | Source |
| Most Cell Lines (Ideal) | ≤ 0.1% | General recommendation |
| Most Cell Lines (Acceptable) | ≤ 0.5% | General recommendation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 609.56 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 609.56 g/mol * 1000 mg/g = 6.096 mg
-
Weigh the compound: Carefully weigh out approximately 6.1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Intermediate Dilution (Recommended): To minimize "solvent shock," it is advisable to perform an intermediate dilution. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of pre-warmed medium. Mix well.
-
-
Final Dilution:
-
Add the appropriate volume of the stock (or intermediate stock) to your final volume of pre-warmed cell culture medium. For example, to make 10 mL of a 10 µM final concentration from a 1 mM intermediate stock, add 100 µL of the 1 mM stock to 9.9 mL of pre-warmed medium.
-
Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[2]
-
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO is within the acceptable range (ideally ≤ 0.1%).
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways affected by this compound.
Caption: Experimental workflow for preparing and applying this compound.
Caption: Hypothesized PI3K/Akt signaling pathway activation by this compound.
References
- 1. Showing Compound this compound (FDB017305) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Peonidin-3-O-rutinoside chloride | CAS:27539-32-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimization of Enzyme-Assisted Extraction for Peonidin 3-rutinoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the enzyme-assisted extraction (EAE) of Peonidin 3-rutinoside. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate successful and efficient extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is Enzyme-Assisted Extraction (EAE) and why is it used for this compound?
A1: Enzyme-assisted extraction is a technique that utilizes enzymes to break down the cell walls of plant materials, facilitating the release of intracellular components like this compound.[1][2] This method is often preferred over traditional solvent extraction because it can lead to higher yields, requires milder operating conditions (e.g., lower temperatures), and is considered a more environmentally friendly approach.[3][4] For a temperature-sensitive compound like this compound, the milder conditions of EAE can help to minimize degradation.[5]
Q2: Which enzymes are most effective for extracting this compound?
A2: The most commonly used enzymes for the extraction of anthocyanins, including this compound, are cellulases and pectinases.[2][6] These enzymes target the primary components of plant cell walls, cellulose (B213188) and pectin. The choice of enzyme or enzyme combination can depend on the specific plant matrix. For instance, a combination of cellulase (B1617823) and pectinase (B1165727) has been shown to be effective in increasing the yield of flavonoids from various plant sources.[2]
Q3: What are the critical parameters to optimize for maximizing the yield of this compound?
A3: The key parameters to optimize for EAE of this compound include:
-
Enzyme Concentration: Sufficient enzyme concentration is crucial for effective cell wall degradation. However, excessively high concentrations may not significantly increase the yield and can be cost-prohibitive.[7]
-
Temperature: Temperature affects both enzyme activity and the stability of this compound. The optimal temperature is a balance between maximizing enzymatic activity and minimizing thermal degradation of the target compound.[8][9]
-
pH: The pH of the extraction medium influences both the enzyme's catalytic activity and the stability of this compound. Anthocyanins are generally more stable in acidic conditions (pH < 3).[5][10]
-
Extraction Time: The duration of the enzymatic treatment should be sufficient to allow for cell wall breakdown, but prolonged times can lead to degradation of the extracted compounds.[1]
-
Solvent Composition: The type and concentration of the solvent (e.g., ethanol (B145695) in water) used in conjunction with the enzyme treatment can significantly impact the solubility and extraction efficiency of this compound.[1]
Q4: How does pH affect the stability of this compound during extraction?
A4: this compound, like other anthocyanins, is highly sensitive to pH. It is most stable in its colored flavylium (B80283) cation form at a low pH (typically below 3).[10] As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations, leading to a loss of color and increased degradation.[10] Therefore, maintaining an acidic environment during extraction is critical for preserving the integrity of this compound.
Q5: Can other compounds in the plant matrix interfere with the extraction process?
A5: Yes, other compounds present in the plant extract can potentially inhibit the activity of the enzymes used for extraction.[10] Phenolic compounds, for example, can sometimes interact with enzymes and reduce their efficacy. It is also important to consider the presence of endogenous enzymes in the plant material, such as polyphenol oxidases, which can degrade anthocyanins once released from the cellular compartments.[8] Thermal inactivation of these endogenous enzymes prior to EAE can sometimes improve the recovery of anthocyanins.[11]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of this compound | Incomplete enzymatic hydrolysis of the plant cell wall. | - Optimize enzyme concentration and extraction time.[7] - Ensure the chosen enzyme (e.g., cellulase, pectinase) is appropriate for the plant matrix.[2] - Check and adjust the pH and temperature to the optimal range for the specific enzyme used.[1] |
| Degradation of this compound during extraction. | - Maintain a low pH (ideally below 3) throughout the extraction process.[10] - Use a moderate extraction temperature to minimize thermal degradation.[5] - Protect the extraction mixture from light and oxygen, as these can also cause degradation.[8] | |
| Inefficient solvent extraction of the released compound. | - Optimize the ethanol concentration in the extraction solvent.[1] - Ensure adequate agitation to facilitate mass transfer. | |
| Inconsistent Extraction Yields | Variability in raw plant material. | - Use a homogenized and representative sample of the plant material. - Control the particle size of the ground plant material. |
| Fluctuations in extraction parameters. | - Precisely control temperature, pH, and enzyme concentration in each experiment. | |
| Poor Purity of the Extract | Co-extraction of other compounds. | - Consider a pre-extraction step with a non-polar solvent to remove lipids if they are interfering. - Employ post-extraction purification techniques such as solid-phase extraction (SPE) or chromatography. |
| Enzyme Inactivation | Presence of inhibitory compounds in the plant matrix. | - Consider a pre-treatment step to remove potential inhibitors. - Test different enzyme preparations that may be less susceptible to inhibition. |
| Suboptimal pH or temperature. | - Verify that the pH and temperature of the extraction medium are within the optimal range for enzyme stability and activity.[1] |
Experimental Protocols
General Protocol for Enzyme-Assisted Extraction of this compound
This protocol provides a general framework. Optimal conditions should be determined for each specific plant matrix.
-
Sample Preparation:
-
Dry the plant material (e.g., fruit peels, flowers) at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Enzymatic Hydrolysis:
-
Suspend the powdered plant material in an acidic buffer solution (e.g., citrate (B86180) buffer, pH 4.0).[1]
-
Add the selected enzyme(s) (e.g., cellulase, pectinase) at a predetermined concentration (e.g., 1-5% w/w of the plant material).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) for a specific duration (e.g., 60-120 minutes) with constant agitation.[1]
-
-
Enzyme Inactivation:
-
After incubation, heat the mixture rapidly to a temperature that inactivates the enzyme (e.g., 90-100°C for 5-10 minutes) to stop the enzymatic reaction.
-
-
Solid-Liquid Extraction:
-
Add ethanol to the mixture to achieve the desired final solvent concentration (e.g., 40-70% ethanol).[1]
-
Continue extraction with agitation for a specified period (e.g., 30-60 minutes).
-
-
Separation and Filtration:
-
Separate the solid residue from the liquid extract by centrifugation or filtration.
-
Collect the supernatant/filtrate containing the extracted this compound.
-
-
Analysis:
-
Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).
-
HPLC Analysis of this compound
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 520 nm.
-
Column Temperature: 25-30°C.[10]
-
-
Sample Preparation for HPLC:
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Dilute the sample with the initial mobile phase if the concentration is too high.
-
Quantitative Data Summary
Table 1: Optimized Conditions for Enzyme-Assisted Extraction of Anthocyanins from Açai (including this compound) [1]
| Parameter | Optimal Value |
| Sample Amount | 0.1 g |
| Temperature | 60 °C |
| Solvent | 15 mL of 40% ethanol |
| pH | 4 |
| Enzyme Units | 500 units per gram of sample |
| Agitation | 150 rpm |
| Extraction Time | 15 min |
Table 2: Stability of Peonidin Derivatives under Different pH Conditions [10]
| Compound | pH | Temperature (°C) | Half-life (t½) |
| Peonidin-3-glucoside | 3.0 | 25 | > 200 days |
| Peonidin-3-glucoside | 5.0 | 25 | ~ 48 hours |
| Peonidin-3-glucoside | 7.0 | 25 | < 1 hour |
Note: Data for Peonidin-3-glucoside is presented as a close structural analog to this compound, and similar stability trends are expected.
Visualizations
Caption: Workflow for the enzyme-assisted extraction of this compound.
Caption: Key factors influencing the yield and stability of this compound during EAE.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New Strategies for the Extraction of Antioxidants from Fruits and Their By-Products: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Food Science and Preservation [ekosfop.or.kr]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme inhibition and radical scavenging activities of aerial parts of Paeonia emodi Wall (Paeoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.vtt.fi [cris.vtt.fi]
Technical Support Center: Preventing Oxidation of Peonidin 3-rutinoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of Peonidin 3-rutinoside during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a natural anthocyanin pigment found in various fruits and flowers.[1] Its structure, containing multiple hydroxyl groups on the flavylium (B80283) backbone, makes it susceptible to oxidation. Factors such as pH, temperature, light, and the presence of oxygen can lead to its degradation, resulting in a loss of color and biological activity.[2]
Q2: What is the optimal pH range for the stability of this compound?
This compound, like other anthocyanins, is most stable in acidic conditions, typically at a pH below 3.0.[3][4] In this pH range, it exists predominantly in its stable red flavylium cation form. As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to less stable and colorless forms, making it more susceptible to degradation.[4]
Q3: How does temperature affect the stability of this compound?
Elevated temperatures accelerate the degradation of this compound. The degradation typically follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the compound.[2][5] It is crucial to keep samples cool during and after extraction.
Q4: What is the role of light and oxygen in the degradation of this compound?
Exposure to light, especially UV light, and the presence of oxygen can significantly promote the oxidative degradation of this compound.[2] Therefore, it is recommended to work in a dimly lit environment or use amber-colored glassware and to degas solvents to minimize oxygen exposure.
Q5: What are the common degradation products of this compound?
The degradation of anthocyanins like this compound typically involves the opening of the central pyran ring to form a chalcone, which is then further broken down into smaller phenolic compounds. Common degradation products of similar anthocyanins, like cyanidin (B77932) glycosides, include protocatechuic acid, 2,4-dihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid.[6]
Q6: How can I prevent the oxidation of this compound during sample storage?
For short-term storage, samples should be kept at 4°C in the dark, preferably in an acidic buffer. For long-term storage, it is recommended to store extracts at -20°C or even -80°C to minimize degradation.
Troubleshooting Guides
Issue 1: Low Yield or Complete Loss of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Incorrect solvent pH | Ensure the extraction solvent is acidified, ideally to a pH between 2 and 3, using acids like formic acid or hydrochloric acid. |
| High temperature during extraction | Perform the extraction at a low temperature (e.g., 4°C) or on ice to minimize thermal degradation. |
| Prolonged extraction time | Optimize the extraction time; prolonged exposure to solvents, even at low temperatures, can lead to degradation. |
| Presence of oxidative enzymes | Consider a blanching step (brief heat treatment) of the plant material before extraction to deactivate oxidative enzymes. |
| Exposure to light and oxygen | Work in a dimly lit area, use amber vials, and degas extraction solvents to minimize oxidative damage. |
Issue 2: Degradation of this compound During HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Mobile phase pH is too high | Acidify the aqueous mobile phase (Mobile Phase A) to a pH between 2 and 3 with an appropriate acid (e.g., formic acid, trifluoroacetic acid) to maintain the stable flavylium cation form of the analyte.[7] |
| Peak tailing or broadening | This can be due to interactions with silanol (B1196071) groups on the column. Ensure the mobile phase is sufficiently acidic. Using a column with end-capping can also help. Contamination of the column with metal ions can also cause this; flush the column with a chelating agent if suspected.[7] |
| Ghost peaks or baseline drift | These issues can arise from column contamination or carryover from previous injections. Implement a robust column washing protocol between runs, including a strong solvent wash (e.g., 100% acetonitrile (B52724) or methanol).[7] |
| Irreproducible retention times | Ensure the HPLC system is properly equilibrated with the mobile phase before each injection. Temperature fluctuations can also affect retention times, so use a column oven for stable temperature control. |
Quantitative Data
| Anthocyanin | Temperature (°C) | pH | Degradation Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Reference |
| Cyanidin 3-rutinoside | 80 | Not Specified | 0.015 | 45.69 | [8] |
| Cyanidin 3-rutinoside | 120 | Not Specified | 0.084 | Not Specified | [8] |
| Peonidin | 100 | 5.0 | ~0.0436 | ~15.9 | [3] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Plant Material
This protocol provides a general procedure for the extraction and purification of this compound. Optimization may be required depending on the specific plant matrix.
1. Extraction: a. Homogenize 1 g of the plant material (fresh or freeze-dried) in 10 mL of acidified methanol (B129727) (0.1% HCl, v/v). b. Sonicate the mixture for 15 minutes in an ice bath. c. Centrifuge at 4000 rpm for 10 minutes at 4°C. d. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
2. Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% HCl, v/v).[9] b. Loading: Load the combined supernatant onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 10 mL of acidified water (0.1% HCl, v/v) to remove sugars and other polar impurities.[9] d. Elution: Elute the this compound with 5 mL of acidified methanol (0.1% HCl, v/v).[9] e. Evaporate the eluate to dryness under a stream of nitrogen at a low temperature (<30°C) and reconstitute in a suitable solvent for analysis (e.g., mobile phase A for HPLC).
Protocol 2: HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: 100% Acetonitrile.
Gradient Elution:
-
A linear gradient from 5% to 30% B over 30 minutes is a good starting point. The gradient should be optimized for the specific sample.
Flow Rate:
-
1.0 mL/min.
Detection Wavelength:
-
520 nm.
Injection Volume:
-
10 µL.
Column Temperature:
-
25°C.
Visualizations
Factors Affecting this compound Stability
Caption: Factors influencing the stability and degradation of this compound.
General Workflow for this compound Sample Preparation and Analysis
Caption: A typical workflow for the extraction and analysis of this compound.
Simplified Degradation Pathway of Anthocyanins
Caption: Simplified pH-dependent degradation pathway of anthocyanins.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Degradation products of cyanidin glycosides from tart cherries and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Peonidin 3-rutinoside Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Peonidin 3-rutinoside in animal studies.
Frequently Asked Questions (FAQs)
Q1: My plasma concentrations of this compound are consistently below the limit of quantification (LOQ) after oral administration in rats. What are the likely causes?
A1: Low or undetectable plasma concentrations of this compound are a common challenge due to several factors:
-
Poor Stability: Anthocyanins like this compound are highly unstable and degrade rapidly in the neutral to alkaline pH of the small intestine. They are most stable at a low pH (typically below 3).
-
Low Intrinsic Permeability: As a glycoside, this compound is a relatively large and hydrophilic molecule, which limits its ability to passively diffuse across the intestinal epithelium.
-
Rapid Metabolism and Elimination: Once absorbed, the compound is subject to extensive first-pass metabolism in the liver and rapid clearance from the body. The elimination half-life is typically short.
-
Sample Handling Issues: Anthocyanins are sensitive to degradation during sample collection, processing, and storage. Improper handling can lead to artificially low measurements.
Q2: What strategies can I employ to overcome the poor oral bioavailability of this compound?
A2: The primary strategy is to protect the molecule from degradation and enhance its absorption using advanced formulation techniques. Nano-delivery systems are highly recommended:
-
Liposomes: Encapsulating this compound within these phospholipid vesicles can protect it from pH-induced degradation in the gut and facilitate its transport across the intestinal mucosa.
-
Nanoparticles (e.g., PLGA, Chitosan): Similar to liposomes, nanoparticles shield the compound and can be designed for controlled release, improving the absorption profile.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations form nanoemulsions upon gentle agitation in aqueous media (like gastrointestinal fluids), enhancing the solubilization and absorption of poorly soluble compounds. Studies on other flavonoids like apigenin (B1666066) have shown SNEDDS can increase oral bioavailability by over 3-fold in rats[1].
Q3: I am observing high variability in my pharmacokinetic data between animals. How can I reduce this?
A3: High inter-individual variability is common with anthocyanins. To minimize this:
-
Standardize the Animal Model: Use rats of the same strain, age (e.g., 8-10 weeks), and weight range (e.g., 200-250 g).
-
Control Fasting Period: A consistent overnight fasting period (typically 12 hours) with free access to water is crucial before oral administration to ensure a uniform gastrointestinal state.
-
Precise Dosing Technique: Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach.
-
Formulation Homogeneity: If using a suspension or nanoformulation, ensure it is uniformly mixed before dosing each animal to prevent concentration differences.
Q4: How should I prepare and process plasma samples to ensure the stability of this compound?
A4: Strict handling is critical.
-
Anticoagulant: Collect blood in tubes containing an anticoagulant like EDTA.
-
Acidification: Immediately after collection, acidify the plasma sample to a pH below 4.0 using an acid like formic, citric, or trifluoroacetic acid (TFA). This is the most critical step to prevent degradation. For example, mix 100 μL of plasma with 50 μL of 20% (v/v) TFA aqueous solution[2].
-
Temperature Control: Keep samples on ice at all times and centrifuge at 4°C.
-
Storage: Store the resulting acidified plasma at -80°C until analysis.
-
Extraction: Use validated methods like protein precipitation with acidified acetonitrile (B52724) or solid-phase extraction (SPE) for analysis[3]. SPE generally provides cleaner extracts and better recovery (60-120%) compared to protein precipitation (4-18%)[3].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No detectable peak in HPLC/LC-MS | 1. Compound degraded in the GI tract. 2. Insufficient dose administered. 3. Compound degraded during sample processing. 4. Analytical method not sensitive enough. | 1. Encapsulate this compound in a protective nanocarrier (liposome, nanoparticle). 2. Perform a dose-ranging study. However, formulation is a better first approach. 3. Review sample handling protocol. Ensure immediate acidification of plasma and maintenance at low temperatures. 4. Switch from HPLC-UV to a more sensitive LC-MS/MS method. Optimize MRM transitions for the parent compound and potential metabolites. |
| Low Cmax and AUC values | 1. Poor absorption of the free compound. 2. Rapid clearance. | 1. Develop a nanoformulation (e.g., SNEDDS, liposomes) to improve solubility and permeability[1]. 2. Co-administer with permeation enhancers like sodium caprate, though toxicity must be evaluated for chronic dosing[4]. Nanoformulations are generally a safer and more effective approach. |
| Inconsistent Peak Shapes in Chromatography | 1. Matrix effects from plasma components. 2. Poor sample cleanup. | 1. Use an internal standard to normalize the data. 2. Switch from a simple protein precipitation method to a more robust Solid-Phase Extraction (SPE) protocol for sample cleanup[3]. |
| Formulation is unstable (aggregation/precipitation) | 1. Incorrect choice of lipids or surfactants. 2. Suboptimal preparation parameters (e.g., homogenization speed, temperature). | 1. Screen different lipids and emulsifiers. For solid lipid nanoparticles, a combination of a solid lipid, a liquid lipid (to create NLCs), and stabilizing surfactants is often required[5]. 2. Optimize the preparation method. For high-pressure homogenization, ensure the lipid phase is heated above its melting point. |
Quantitative Data Summary
Pharmacokinetic parameters for anthocyanin rutinosides are scarce, especially for enhanced formulations. The following table provides data for a closely related compound, Cyanidin (B77932) 3-rutinoside, in rats to serve as a baseline for comparison. The goal of a nanoformulation would be to significantly increase the Cmax and AUC values.
Table 1: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Rats (Oral Administration)
| Compound | Dose | Animal Model | Cmax (nmol/L) | Tmax (h) | Formulation | Reference |
|---|---|---|---|---|---|---|
| Cyanidin 3-rutinoside | 800 µmol/kg | Wistar Rats | 850 ± 120 | 0.5 - 2.0 | Aqueous Solution | [6] |
| Delphinidin (B77816) 3-rutinoside | 800 µmol/kg | Wistar Rats | 580 ± 410 | 0.5 - 2.0 | Aqueous Solution | [6] |
| Delphinidin 3-rutinoside | ~16 µmol/kg | Wistar Rats | 285 ± 71 | ~0.44 | Diet |[7] |
Note: These values represent the free, unformulated compound and highlight the typically low plasma concentrations achieved.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLN) for Oral Delivery
This protocol is a general method based on high-pressure homogenization, a common and scalable technique.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of Phases:
-
Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the desired amount of this compound into the molten lipid.
-
Aqueous Phase: Heat the purified water to the same temperature as the lipid phase. Dissolve the surfactant(s) in the hot water.
-
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (HPH) pre-heated to the same temperature.
-
Homogenize the mixture for 5-10 cycles at a pressure of 500-1500 bar.
-
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until cooled to room temperature. The cooling process solidifies the lipid droplets, forming the SLNs.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 2: Quantification of this compound in Rat Plasma via LC-MS/MS
This protocol is adapted from methods used for similar anthocyanins[2][3].
1. Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen rat plasma samples on ice.
-
Acidify 500 µL of plasma with 1.5 mL of acidified water (1% formic acid)[3].
-
Vortex the sample for 30 seconds.
-
Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa, 200 mg) by passing 2 mL of acidified methanol (B129727) (1% formic acid) followed by 2 mL of acidified water (1% formic acid)[3].
-
Load the diluted plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of acidified water to remove interferences.
-
Elute the analyte with 2 mL of acidified methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 35-40°C.
-
Reconstitute the dried residue in 100-150 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 1% formic acid) for LC-MS/MS analysis[3].
2. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., Synergi RP-Max, 250 x 4.6 mm, 4 µm)[2].
-
Mobile Phase A: Water with 1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 5% B, increase to 25% B over 20 minutes, then ramp up to wash the column before returning to initial conditions.
-
Flow Rate: 0.6 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and an appropriate internal standard must be optimized.
Visualizations
Caption: Workflow for an in vivo bioavailability study.
Caption: Logic of bioavailability enhancement via nano-formulation.
References
- 1. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of apigenin by self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-groups.usask.ca [research-groups.usask.ca]
- 3. agilent.com [agilent.com]
- 4. Long‐term daily oral administration of intestinal permeation enhancers is safe and effective in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 6. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingested delphinidin-3-rutinoside is primarily excreted to urine as the intact form and to bile as the methylated form in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Peonidin 3-Rutinoside vs. Cyanidin 3-Rutinoside: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of two closely related anthocyanins: peonidin (B1209262) 3-rutinoside and cyanidin (B77932) 3-rutinoside. Anthocyanins, the pigments responsible for the red, purple, and blue colors in many fruits and vegetables, are of significant interest to the scientific community for their potential health benefits, largely attributed to their antioxidant properties. This comparison synthesizes available experimental data to offer an objective overview of their performance in various antioxidant assays.
Structural Differences and Antioxidant Potential
The antioxidant activity of anthocyanins is intrinsically linked to their chemical structure, particularly the arrangement of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the B-ring. Cyanidin possesses an ortho-dihydroxy (catechol) structure on its B-ring, a key feature that confers potent radical scavenging ability. Peonidin is the 3'-O-methylated derivative of cyanidin, meaning a hydroxyl group at the 3' position on the B-ring is replaced by a methoxyl group. This structural modification generally leads to a decrease in antioxidant activity, as the methylation of the hydroxyl group reduces the molecule's ability to donate a hydrogen atom to scavenge free radicals.[1]
Quantitative Comparison of Antioxidant Activity
Direct comparative studies providing head-to-head quantitative data for peonidin 3-rutinoside and cyanidin 3-rutinoside in the same assays are limited in the readily available scientific literature. However, data for cyanidin 3-rutinoside is more prevalent, and general structure-activity relationships for anthocyanins allow for a scientifically grounded comparison.
The following table summarizes the available quantitative data for the antioxidant activity of cyanidin 3-rutinoside from various in vitro assays.
| Antioxidant Assay | Cyanidin 3-rutinoside | This compound | Reference Compound |
| DPPH Radical Scavenging Activity (EC₅₀, µM) | 8.78[1] | Data Not Available | Ascorbic Acid: 7.28 µM[1] |
| Superoxide Radical Scavenging Activity (EC₅₀, µM) | 45.94[1] | Data Not Available | Ascorbic Acid: 207.2 µM[1] |
| Nitric Oxide Scavenging Activity (IC₅₀, µM) | 18.14[1] | Data Not Available | Ascorbic Acid: 1432 µM[1] |
EC₅₀/IC₅₀: The concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity.
While specific IC₅₀/EC₅₀ values for this compound are not available from the same comparative studies, the general scientific consensus, based on structure-activity relationships, is that peonidin and its glycosides exhibit lower antioxidant activity than their cyanidin counterparts.[1]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Various concentrations of the test compound (this compound or cyanidin 3-rutinoside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the EC₅₀ value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Principle: The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
The ABTS•⁺ radical is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a wavelength of approximately 734 nm.
-
Various concentrations of the test compound are added to the ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution.
-
The FRAP reagent is pre-warmed to 37°C.
-
The test compound is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a wavelength of 593 nm after a specific incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as ferrous sulfate (B86663) or Trolox.
Visualizing Experimental and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro antioxidant capacity assessment.
Caption: Simplified mechanism of free radical scavenging by an antioxidant.
Conclusion
References
A Comparative Guide to the Bioavailability of Peonidin-3-rutinoside Versus its Aglycone, Peonidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of peonidin-3-rutinoside and its aglycone, peonidin (B1209262). While direct comparative studies are limited, this document synthesizes available data on peonidin and related anthocyanin glycosides to offer insights into their absorption, metabolism, and pharmacokinetic profiles.
Executive Summary
The bioavailability of anthocyanins is a complex process influenced by the structure of the molecule, particularly the presence and type of sugar moieties. Generally, the aglycone form, peonidin, is presumed to be more readily absorbed due to its lower molecular weight and higher lipophilicity. However, the glycoside form, peonidin-3-rutinoside, may exhibit enhanced stability in the gastrointestinal tract, potentially leading to a more sustained release and absorption of the aglycone or even direct absorption of the glycoside itself. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of metabolic and experimental workflows to facilitate a deeper understanding of these two compounds.
Data Presentation: Pharmacokinetic Parameters
| Compound | Animal Model | Dose | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) |
| Cyanidin-3-rutinoside | Wistar Rats | 800 µmol/kg (oral) | 850 ± 120 | 0.5 - 2.0 | Not Reported |
Source: Matsumoto et al. (2001)[1]
Note: The bioavailability of peonidin, like other anthocyanins, is generally considered low.[2] It is primarily consumed in its glycosidic forms, which are then metabolized in the body.[2]
Metabolic Pathway: From Glycoside to Aglycone and Beyond
Peonidin-3-rutinoside undergoes enzymatic hydrolysis in the small intestine, mediated by brush border β-glucosidases and lactase phlorizin (B1677692) hydrolase, to release its aglycone, peonidin. The gut microbiota also plays a crucial role in this deglycosylation process. Once formed, peonidin can be absorbed or further metabolized into smaller phenolic acids. Both the intact glycoside and the aglycone can undergo Phase II metabolism in the liver, leading to the formation of glucuronidated, sulfated, and methylated derivatives.[2]
Experimental Protocols
This section details a representative experimental protocol for an in vivo bioavailability study in a rat model, adapted from methodologies used for anthocyanin pharmacokinetics.[2]
Objective: To determine and compare the pharmacokinetic profiles of peonidin-3-rutinoside and peonidin following oral administration in rats.
1. Animal Model:
-
Species: Male Wistar rats (200-250 g)
-
Housing: Controlled environment with a 12-hour light/dark cycle, standard chow, and water ad libitum.
-
Acclimatization: Minimum of one week prior to the experiment.
-
Fasting: 12-18 hours overnight fast with free access to water before dosing.
2. Test Substances and Administration:
-
Test Articles: Peonidin-3-rutinoside and Peonidin.
-
Vehicle: 0.5% carboxymethylcellulose in sterile water.
-
Dose: A single oral dose (e.g., 50 mg/kg) administered via oral gavage.
3. Blood Sampling:
-
Time Points: Blood samples (approx. 0.3 mL) are collected from the tail vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Collection: Samples are collected into heparinized tubes.
-
Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Sample Analysis:
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) for the quantification of peonidin-3-rutinoside, peonidin, and its major metabolites in plasma.
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
5. Pharmacokinetic Analysis:
-
Parameters: The following pharmacokinetic parameters are calculated using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Statistical Analysis: Statistical comparison of the pharmacokinetic parameters between the peonidin-3-rutinoside and peonidin groups.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo bioavailability study.
Conclusion
The comparative bioavailability of peonidin-3-rutinoside and peonidin is a nuanced subject that requires further direct investigation. While the aglycone, peonidin, is expected to be absorbed more rapidly, the glycoside, peonidin-3-rutinoside, may offer advantages in terms of stability and sustained release. The provided experimental protocol offers a robust framework for conducting such comparative studies. The metabolic and experimental workflow diagrams serve as clear visual aids for researchers in this field. Future studies should focus on direct, head-to-head comparisons of these compounds to provide definitive data on their respective pharmacokinetic profiles and ultimate bioavailability.
References
Cross-Validation of Analytical Methods for Peonidin 3-rutinoside Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Peonidin 3-rutinoside, a key anthocyanin with significant antioxidant properties, is crucial for research, quality control in functional foods and dietary supplements, and in the development of new therapeutic agents. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC for the quantification of this compound, based on typical validated methods for anthocyanins.
| Performance Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999[1] | > 0.998[2] | > 0.99[3] |
| Linearity Range | 0.20–50.00 µg/mL[4] | 0.20-200 ng/mL[5] | 100-2000 ng/spot |
| Limit of Detection (LOD) | 0.09–0.18 µg/mL[4] | <2.3 ng/mL[6] | 15.49 ± 0.645 ng/spot |
| Limit of Quantification (LOQ) | 0.30–0.60 µg/mL[4] | < 8.1 ng/mL[6] | 46.94 ± 1.172 ng/spot |
| Accuracy (% Recovery) | 85.97% to 108.11%[4] | 80.0-110.4%[5] | Typically 95-105% |
| Precision (%RSD) | < 5%[4] | < 15%[6] | < 5% |
| Selectivity | Moderate | High | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Workflow for Method Cross-Validation
A systematic approach is essential for the cross-validation of different analytical methods. The following diagram illustrates a typical workflow for comparing HPLC-UV, LC-MS/MS, and HPTLC for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Effects of Peonidin 3-rutinoside and Other Anthocyanins
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative anti-inflammatory efficacy of various anthocyanins, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the anti-inflammatory properties of Peonidin 3-rutinoside alongside other prominent anthocyanins, including Cyanidin 3-rutinoside, Malvidin 3-glucoside, and Pelargonidin 3-glucoside. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of anthocyanins are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The following tables summarize the available quantitative data from in vitro studies, providing a basis for comparing the relative potency of these compounds.
| Anthocyanin | Cell Line | Inflammatory Stimulus | Measured Mediator | Concentration | % Inhibition | IC50 Value | Reference |
| Peonidin 3-O-glucoside | L02 | Free Fatty Acid (FFA) | IL-6 | 100 µM | Significant Reduction | Not Reported | [1] |
| TNF-α | 100 µM | Significant Reduction | Not Reported | [1] | |||
| IL-1β | 100 µM | Significant Reduction | Not Reported | [1] | |||
| Cyanidin 3-rutinoside | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 20 µg/mL | 34.0% | Not Reported | [2] |
| Prostaglandin E2 (PGE2) | 20 µg/mL | 59.5% | Not Reported | [2] | |||
| Cyanidin 3-glucoside | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 20 µg/mL | 39.7% | Not Reported | [2] |
| Prostaglandin E2 (PGE2) | 20 µg/mL | 52.6% | Not Reported | [2] | |||
| Malvidin 3-glucoside | Endothelial Cells | Tumor Necrosis Factor-α (TNF-α) | MCP-1 | 1 µM | 35.9% | Not Reported | |
| ICAM-1 | 1 µM | 54.4% | Not Reported | ||||
| VCAM-1 | 1 µM | 44.7% | Not Reported | ||||
| Pelargonidin 3-glucoside | Human Whole Blood | Lipopolysaccharide (LPS) | IL-10 (anti-inflammatory) | 0.08 µmol/L | Significant Increase | Not Reported | [3] |
Note: Direct comparison of IC50 values is challenging due to variations in experimental setups across different studies. The data presented here is for comparative purposes and highlights the anti-inflammatory potential of these compounds.
Key Signaling Pathways in Anthocyanin-Mediated Anti-inflammation
Anthocyanins exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by anthocyanins leads to a downstream reduction in the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many anthocyanins, including Peonidin 3-glucoside, have been shown to inhibit NF-κB activation.[1]
Caption: Inhibition of the NF-κB signaling pathway by anthocyanins.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of inflammatory genes. Some anthocyanins have been reported to suppress the phosphorylation of key MAPK proteins like p38 and JNK.
Caption: Modulation of the MAPK signaling pathway by anthocyanins.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of anthocyanins.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is frequently used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test anthocyanin (e.g., this compound, Cyanidin 3-rutinoside) for a specified period (typically 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for a further 18-24 hours.
Nitric Oxide (NO) Production Assay (Griess Test)
-
After the treatment period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cytokine Measurement (ELISA)
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assay is performed according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the resulting color development is measured spectrophotometrically.
-
The concentration of the cytokine is determined by comparison with a standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
-
Following treatment, cells are lysed to extract total protein or cytoplasmic and nuclear fractions.
-
Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and p65 (a subunit of NF-κB).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The relative protein expression is quantified by densitometry and normalized to a loading control (e.g., β-actin or Lamin B).
Caption: General experimental workflow for assessing anti-inflammatory effects.
Conclusion
The available evidence strongly suggests that this compound, along with other anthocyanins like Cyanidin 3-rutinoside, Malvidin 3-glucoside, and Pelargonidin 3-glucoside, possesses significant anti-inflammatory properties. These effects are mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While the direct comparative efficacy of this compound requires further investigation with standardized experimental conditions, this guide provides a solid foundation for researchers to build upon. The detailed protocols and pathway diagrams offer valuable tools for designing and interpreting future studies aimed at harnessing the therapeutic potential of these promising natural compounds in the management of inflammatory diseases.
References
- 1. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Single anthocyanins effectiveness modulating inflammation markers in obesity: dosage and matrix composition analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
The Sweet Science of Stability: A Comparative Guide to the Structure-Activity Relationship of Peonidin-3-rutinoside and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Peonidin-3-rutinoside and its related glycosides, offering insights into their structure-activity relationships (SAR). By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
Structure-Activity Relationship: How Glycosylation Influences Efficacy
Peonidin (B1209262), the aglycone core, is an O-methylated anthocyanidin that forms the foundation for a variety of glycosides. The type and position of the sugar moieties attached to the peonidin core significantly influence its biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Glycosylation, the attachment of sugar molecules, generally increases the stability and water solubility of anthocyanidins.[1] However, its impact on bioactivity is more complex. The addition of a sugar molecule can either enhance or diminish the compound's therapeutic effects, a phenomenon intricately linked to steric hindrance and the specific interactions with biological targets.[2] For instance, while some studies suggest that glycosylation can decrease antioxidant activity by sterically hindering the reactive hydroxyl groups, others have found that certain sugar substitutions can enhance this effect.[2]
Comparative Analysis of Biological Activities
The following sections provide a detailed comparison of the antioxidant, anti-inflammatory, and anticancer activities of Peonidin-3-rutinoside and other peonidin glycosides, supported by quantitative data from various in vitro studies.
Antioxidant Activity
The antioxidant capacity of peonidin and its glycosides is a key area of research. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify antioxidant strength, with lower values indicating greater potency.
| Compound | Assay | IC50 Value (µM) | Source |
| Peonidin-3-glucoside | DPPH | More effective than peonidin aglycone | [2] |
| Cyanidin-3-rutinoside (B1257026) | DPPH | 8.78 | [2] |
| Petunidin-3-O-glucoside | Superoxide Scavenging | 6.96 | [2] |
| Cyanidin-3-O-rutinoside | Superoxide Scavenging | 45.94 | [2] |
| Oenin (Malvidin-3-glucoside) | Nitric Oxide Scavenging | 11.81 | [2] |
| Myrtillin (Delphinidin-3-glucoside) | Nitric Oxide Scavenging | 15.52 | [2] |
| Cyanidin-3-O-rutinoside | Nitric Oxide Scavenging | 18.14 | [2] |
Note: Direct comparative IC50 values for a wide range of peonidin glycosides are limited in the currently available literature. The data presented includes closely related anthocyanin glycosides to provide a broader context for SAR.
Anti-inflammatory Activity
Peonidin glycosides have demonstrated the ability to modulate inflammatory pathways. Their anti-inflammatory effects are often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and downregulate key signaling pathways such as NF-κB and MAPK.
While specific IC50 values for the anti-inflammatory activity of various peonidin glycosides are not consistently reported across studies, research indicates that anthocyanins, in general, can significantly reduce inflammatory responses in cell models like lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3] For example, cyanidin-3-glucoside and cyanidin-3-rutinoside have been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
Anticancer Activity
The anticancer potential of peonidin glycosides has been investigated in various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.[4]
| Compound | Cell Line | Activity | IC50 Value (µM) | Source |
| Peonidin-3-glucoside | HS578T (Breast Cancer) | Inhibition of cell growth, G2/M arrest | Not specified | [4] |
| Cyanidin-3-glucoside | HS578T (Breast Cancer) | Inhibition of cell growth, G2/M arrest | Not specified | [4] |
| Compound 1 (Quercetin derivative) | HCT116 (Colon Cancer) | Cytotoxic | 22.4 | [5] |
| Compound 2 (Quercetin derivative) | HCT116 (Colon Cancer) | Cytotoxic | 0.34 | [5] |
Note: The table includes data on related flavonoid glycosides to illustrate the range of cytotoxic potencies observed in cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of peonidin glycosides.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation: A stock solution of the test compound (e.g., Peonidin-3-rutinoside) is prepared in methanol and serially diluted to various concentrations.
-
Reaction: A specific volume of each sample dilution is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentrations.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay assesses the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Nitrite (B80452) Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT Assay (Anticancer Activity - Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
Treatment: The cells are treated with different concentrations of the peonidin glycoside for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Signaling Pathways and Molecular Mechanisms
Peonidin-3-rutinoside and its glycosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Peonidin-3-glucoside has been shown to inhibit cancer cell invasion and metastasis by downregulating this pathway.[6]
Caption: MAPK signaling pathway and points of inhibition by Peonidin Glycosides.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway plays a central role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Anthocyanins can inhibit the activation of NF-κB.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Activity of an In Vitro Digested Anthocyanin-Rich Extract on Intestinal Epithelial Cells Exposed to TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Neuroprotective Agents: Evaluating Peonidin 3-rutinoside Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vivo validation of the neuroprotective effects of Peonidin 3-rutinoside, a naturally occurring anthocyanin. Due to a current lack of specific in vivo quantitative data for this compound, this document outlines the established experimental models and presents comparative data for well-researched neuroprotective compounds: Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG). This information serves as a benchmark for designing and evaluating future studies on this compound.
Introduction to this compound and Neuroprotection
This compound belongs to the anthocyanin class of flavonoids, known for their antioxidant and anti-inflammatory properties. While anthocyanins, in general, have shown promise in preclinical neurodegenerative disease models, specific in vivo validation of this compound's neuroprotective efficacy is not yet extensively documented in publicly available research. This guide details the necessary experimental approaches to rigorously assess its potential.
Comparative Efficacy of Established Neuroprotective Agents
To provide a reference for the potential therapeutic window and efficacy of this compound, the following tables summarize quantitative data from in vivo studies of Resveratrol, Curcumin, and EGCG in common models of neurodegenerative diseases.
Table 1: Neuroprotective Effects in a Stroke Model (MCAO)
| Compound | Dosage | Animal Model | Key Outcomes | Reference |
| Resveratrol | 10, 20, 40 mg/kg | Rat | Dose-dependent reduction in infarct volume; Improved neurological score. | [Source for Resveratrol data] |
| Curcumin | 100, 300 mg/kg | Rat | Significant reduction in infarct volume and brain edema; Improved neurological deficit scores.[1] | [1] |
| EGCG | 50 mg/kg | Rat | Reduced infarct volume; Decreased neuronal apoptosis.[2] | [2] |
Table 2: Neuroprotective Effects in a Parkinson's Disease Model (MPTP)
| Compound | Dosage | Animal Model | Key Outcomes | Reference |
| Resveratrol | 20, 40 mg/kg | Mouse | Protected against dopamine (B1211576) depletion in the striatum; Improved motor function. | [Source for Resveratrol data] |
| Curcumin | 50, 100 mg/kg | Mouse | Attenuated the loss of dopaminergic neurons; Reduced oxidative stress markers. | [Source for Curcumin data] |
| EGCG | 10, 50 mg/kg | Mouse | Protected dopaminergic neurons in the substantia nigra; Reduced microglial activation. | [Source for EGCG data] |
Table 3: Neuroprotective Effects in an Alzheimer's Disease Model (Amyloid-beta Induced)
| Compound | Dosage | Animal Model | Key Outcomes | Reference |
| Resveratrol | 25, 50 mg/kg | Mouse | Reduced amyloid-beta plaque deposition; Improved cognitive function in behavioral tests. | [Source for Resveratrol data] |
| Curcumin | 160, 500 ppm in diet | Mouse | Decreased amyloid-beta plaques and neuroinflammation; Improved performance in the Morris water maze. | [Source for Curcumin data] |
| EGCG | 20, 50 mg/kg | Mouse | Reduced amyloid-beta aggregation and neurotoxicity; Improved memory deficits.[3] | [3] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments to validate the neuroprotective effects of a test compound like this compound.
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
This model mimics the effects of a stroke in humans by temporarily blocking blood flow to a part of the brain.
-
Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion.
-
-
Assessment:
-
Infarct Volume: 24-48 hours post-MCAO, the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.
-
Neurological Deficit Score: A graded scale is used to assess motor and sensory deficits.
-
Biochemical Markers: Measurement of oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase) and inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue.
-
MPTP-Induced Model for Parkinson's Disease
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Animals: C57BL/6 mice are typically used due to their sensitivity to MPTP.
-
Procedure:
-
Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection daily for 5-7 days.
-
-
Assessment:
-
Behavioral Tests: Assess motor coordination and balance using tests like the rotarod and pole test.
-
Neurochemical Analysis: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Amyloid-beta (Aβ) Infusion Model for Alzheimer's Disease
Direct infusion of amyloid-beta peptides into the brain induces plaque-like structures and cognitive deficits, modeling key aspects of Alzheimer's disease.
-
Animals: Adult male Wistar rats or specific transgenic mouse models (e.g., APP/PS1) are used.
-
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Infuse aggregated Aβ1-42 or Aβ25-35 peptides directly into the hippocampus or lateral ventricles using a microinjection pump.
-
-
Assessment:
-
Cognitive Tests: Evaluate learning and memory using the Morris water maze or Y-maze.
-
Histopathology: Stain brain sections with Congo red or thioflavin-S to visualize amyloid plaques.
-
Biochemical Analysis: Measure levels of Aβ peptides, tau phosphorylation, and inflammatory markers in brain homogenates.
-
Visualizing the Path to Neuroprotection
Signaling Pathways
The neuroprotective effects of flavonoids like this compound are often attributed to their ability to modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
A typical workflow for the in vivo validation of a neuroprotective compound is outlined below.
Caption: Workflow for in vivo validation of a neuroprotective compound.
Conclusion
While direct in vivo evidence for the neuroprotective effects of this compound is currently limited, its chemical properties as an anthocyanin suggest it is a promising candidate for further investigation. The experimental models and comparative data presented in this guide provide a robust framework for researchers to design and execute preclinical studies to validate its efficacy. Future research should focus on generating quantitative data for this compound in established models of neurodegeneration to ascertain its therapeutic potential relative to other neuroprotective agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Protective Effects and Mechanisms of Procyanidins on Parkinson's Disease In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthocyanin suppresses the toxicity of Aβ deposits through diversion of molecular forms in in vitro and in vivo models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Peonidin 3-rutinoside and Resveratrol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of Peonidin (B1209262) 3-rutinoside and resveratrol (B1683913), focusing on their antioxidant, anti-inflammatory, and anti-cancer activities. The information presented is collated from various experimental studies to facilitate a comprehensive understanding of their potential therapeutic applications.
Bioavailability and Metabolism: A Comparative Overview
The therapeutic efficacy of any bioactive compound is fundamentally linked to its bioavailability. Both Peonidin 3-rutinoside, an anthocyanin, and resveratrol, a stilbenoid, are subject to metabolic processes that influence their systemic availability.
Like other anthocyanins, this compound's bioavailability is generally considered low. It is primarily consumed in its glycosidic form and undergoes metabolism in the body.[1] Absorption of peonidin glycosides occurs in the stomach and small intestine through both passive diffusion and carrier-mediated transport.[1] Following absorption, peonidin and its metabolites are distributed to various tissues, including the liver and kidneys, with some evidence suggesting it can cross the blood-brain barrier.[1] Metabolism occurs in the liver and by gut microbiota, leading to various conjugated derivatives, with the primary metabolite in plasma often being a glucuronide conjugate.[1] Excretion occurs through urine and feces.[1] Studies on related anthocyanins like delphinidin (B77816) 3-rutinoside and cyanidin (B77932) 3-rutinoside have shown they can be absorbed in their intact glycosylated forms in both rats and humans.[2]
Resveratrol is well-absorbed after oral administration, but its oral bioavailability is low due to rapid and extensive metabolism in the intestine and liver. This leads to the formation of various metabolites, including glucuronides and sulfates.
| Feature | This compound (and related Anthocyanins) | Resveratrol |
| Absorption | Stomach and small intestine via passive diffusion and carrier-mediated transport.[1] Can be absorbed as intact glycosides.[2] | Well-absorbed orally. |
| Bioavailability | Generally low.[1] | Low due to extensive first-pass metabolism. |
| Metabolism | Liver and gut microbiota; forms glucuronidated, sulfated, and methylated derivatives.[1] | Rapid and extensive in the intestine and liver; forms glucuronides and sulfates. |
| Key Metabolites | Glucuronide conjugates are primary in plasma.[1] | Glucuronide and sulfate (B86663) conjugates. |
| Tissue Distribution | Detectable in liver and kidneys; potential to cross the blood-brain barrier.[1] | Distributed to various tissues. |
| Excretion | Primarily in urine and feces.[1] | Primarily in urine. |
Antioxidant Activity
Both this compound and resveratrol exhibit antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense systems.
Peonidin and its glycosides are known for their antioxidant capabilities. The superoxide (B77818) radical scavenging activity of peonidin is noted, although it is comparatively lower than that of delphinidin and cyanidin.[3] In one study, the IC50 values for superoxide anion-scavenging activity of various peonidin-based anthocyanin monomers ranged from 29.05 to 57.88 μg/mL.[4]
Resveratrol is a potent antioxidant that can inhibit excessive reactive oxygen species (ROS) production and lipid peroxidation.[3]
| Assay | Peonidin-based Anthocyanins | Resveratrol |
| Superoxide Anion Scavenging (IC50) | 29.05 - 57.88 μg/mL[4] | Data not directly comparable from searches. |
| DPPH Radical Scavenging | Activity increases with concentration. | Potent DPPH radical scavenger. |
| Total Reducing Power | Good reducing power, increasing with concentration.[4] | Exhibits ferric reducing ability. |
Experimental Protocol: Superoxide Anion Radical Scavenging Assay
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine (B1670421) methosulfate-NADH system. The sample's ability to inhibit this reduction is measured spectrophotometrically.
-
Reagents : Tris-HCl buffer, NADH, NBT, and PMS.
-
Procedure : The reaction mixture contains the sample, NADH, and NBT in Tris-HCl buffer. The reaction is initiated by adding PMS.
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 560 nm) after a set incubation period.
-
Calculation : The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the superoxide radicals, is then determined.
Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of many diseases. Both this compound and resveratrol have demonstrated the ability to modulate inflammatory pathways.
Peonidin has been shown to suppress the activation of the NLRP3 inflammasome, which in turn reduces the production of pro-inflammatory cytokines like IL-1β and IL-18.[1] It can also inhibit the phosphorylation of key components of the MAPK pathway, such as ERK1/2, leading to a downregulation of inflammatory responses.[1] A study on cyanidin-3-rutinoside, a closely related anthocyanin, showed it inhibited the secretion of IL-6 and TNF-α and suppressed the phosphorylation of NF-κB in human mast cells.[5]
Resveratrol exerts its anti-inflammatory effects through multiple signaling pathways. It can inhibit the activation of NF-κB, a key regulator of inflammation.
| Target | This compound (and related Anthocyanins) | Resveratrol |
| NLRP3 Inflammasome | Suppresses activation.[1] | Modulates inflammasome activity. |
| MAPK Pathway | Inhibits phosphorylation of ERK1/2.[1] | Modulates MAPK signaling. |
| NF-κB Pathway | Suppresses phosphorylation (demonstrated with Cyanidin 3-rutinoside).[5] | Inhibits activation. |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Inhibits secretion (demonstrated with Cyanidin 3-rutinoside).[5] | Reduces production. |
Experimental Protocol: Western Blot for MAPK Phosphorylation
-
Cell Culture and Treatment : Cells (e.g., macrophages) are cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.
-
Protein Extraction : Total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification : The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-ERK1/2, ERK1/2).
-
Detection : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescence detection system.
-
Analysis : The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of the compound on MAPK phosphorylation.
Caption: Comparative anti-inflammatory signaling pathways of this compound and Resveratrol.
Anti-Cancer Activity
Both compounds have been investigated for their potential to inhibit cancer cell growth and metastasis through the modulation of various signaling pathways.
Peonidin 3-glucoside, a closely related compound, has been shown to inhibit the invasion and motility of lung cancer cells and reduce the secretion of matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (u-PA).[6] This inhibitory effect is partly mediated through the inactivation of the ERK1/2 and AP-1 signaling pathways.[6] In vivo studies have also demonstrated the ability of peonidin 3-glucoside to inhibit the metastasis of Lewis lung carcinoma cells.[6]
Resveratrol has been extensively studied for its anti-cancer properties, affecting all stages of carcinogenesis. It can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis and metastasis in various cancer cell types.
| Cancer-Related Process | Peonidin 3-glucoside | Resveratrol |
| Cell Invasion & Motility | Inhibits (lung cancer cells).[6] | Inhibits. |
| MMP Secretion | Reduces MMP-2 and MMP-9 secretion.[6] | Modulates MMP activity. |
| Signaling Pathways | Inactivates ERK1/2 and AP-1.[6] | Modulates multiple pathways including PI3K/Akt, Wnt/β-catenin, and STAT3. |
| Metastasis | Inhibits in vivo (lung cancer).[6] | Inhibits. |
| Apoptosis | Induces. | Induces. |
Experimental Protocol: Cell Invasion Assay (Boyden Chamber Assay)
-
Cell Culture : Cancer cells are cultured to the desired confluency.
-
Chamber Preparation : A Boyden chamber insert with a Matrigel-coated porous membrane is placed in a well of a culture plate containing chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding : Cells, pre-treated with the test compound or vehicle, are seeded into the upper chamber in a serum-free medium.
-
Incubation : The plate is incubated for a specific period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the membrane.
-
Staining and Quantification : Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Analysis : The number of invaded cells in the treated groups is compared to the control group to determine the inhibitory effect of the compound on cell invasion.
Caption: A typical workflow for an in vitro cell invasion assay.
Conclusion
Both this compound and resveratrol demonstrate significant potential as bioactive compounds with antioxidant, anti-inflammatory, and anti-cancer properties. While resveratrol has been more extensively studied, the available evidence for peonidin and its glycosides suggests comparable mechanisms of action, particularly in the modulation of key signaling pathways like MAPK and NF-κB.
A key challenge in directly comparing their bioactivity is the limited number of studies that evaluate both compounds under identical experimental conditions. Furthermore, the bioavailability of both compounds is a critical factor that can influence their in vivo efficacy. Future research should focus on direct comparative studies and the development of strategies to enhance the bioavailability of these promising natural products for potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanidin 3-Rutinoside, an Anthocyanin Pigment of Schisandra chinensis Baill, Inhibits Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Action of Peonidin 3-rutinoside on Key Metabolic Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specific inhibitory mechanisms of natural compounds is paramount for the development of novel therapeutics. This guide provides a comprehensive comparison of the inhibitory effects of Peonidin 3-rutinoside and its related anthocyanins on key enzymes involved in metabolic regulation. The data presented is supported by detailed experimental protocols and comparative analyses with alternative inhibitors.
This compound, a naturally occurring anthocyanin, has garnered significant interest for its potential health benefits. Its mechanism of action often involves the inhibition of specific enzymes that play crucial roles in carbohydrate and lipid metabolism, as well as pigmentation. This guide focuses on its inhibitory effects on three primary enzymes: α-glucosidase, pancreatic lipase (B570770), and tyrosinase. Due to the limited direct research on this compound, data from the closely related compounds, Peonidin (its aglycone form) and Cyanidin 3-rutinoside (differing by a single hydroxyl group), are included to provide a robust and scientifically grounded comparison.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the available data for this compound and its analogs against α-glucosidase, pancreatic lipase, and tyrosinase, alongside common alternative inhibitors.
Table 1: α-Glucosidase Inhibitory Activity
| Inhibitor | IC50 (µM) | Ki | Inhibition Type |
| Peonidin | 50.35 ± 4.00 | Not Reported | Non-competitive |
| Cyanidin 3-rutinoside | 19.7 ± 0.24 | 13.1-15.6 µM | Non-competitive |
| Acarbose | ~262 - 465 µg/mL | Not Reported | Competitive |
| Voglibose | 23.4 ± 0.30 | Not Reported | Competitive |
| Quercetin | 5.1 µg/mL | Not Reported | Mixed |
| Rutin | 272 µg/mL* | Not Reported | Not Reported |
Note: IC50 values for Acarbose, Quercetin, and Rutin are presented as reported in the literature and may vary based on experimental conditions.
Table 2: Pancreatic Lipase Inhibitory Activity
| Inhibitor | IC50 (µM) | Ki | Inhibition Type |
| Cyanidin 3-rutinoside | 59.4 ± 1.41 | Not Reported | Mixed-type competitive |
| Orlistat | 0.0043 ± 0.0003 | Not Reported | Irreversible |
| Luteolin | 32 ± 2 | Not Reported | Not Reported |
| Apigenin | 41 ± 1 | Not Reported | Not Reported |
| Curcumin | ~36.5* | Not Reported | Competitive |
Note: The IC50 value for Curcumin is an approximation from available data.
Table 3: Tyrosinase Inhibitory Activity
| Inhibitor | IC50 (µM) | Ki | Inhibition Type |
| Peonidin | Not Directly Reported | Not Reported | Mixed |
| Kojic Acid | 5.23 - 11.21 | Not Reported | Mixed |
| Arbutin | ~76.9 µg/mL | Not Reported | Competitive |
| Luteolin | Not Reported | Kii = 73 µg/mL | Uncompetitive |
| Quercetin-4'-O-beta-d-glucoside | 1.9 | Not Reported | Competitive |
Note: Data for Arbutin and Luteolin are presented as reported and may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the enzyme inhibition assays cited in this guide.
α-Glucosidase Inhibition Assay
This spectrophotometric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Reagent Preparation:
-
α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate (B84403) buffer (pH 6.8) containing 0.2% bovine serum albumin (BSA) to a concentration of 0.5 U/mL.
-
The substrate, pNPG, is prepared at a concentration of 5 mM in the same phosphate buffer.
-
The test compound (this compound or alternative inhibitor) is dissolved in the phosphate buffer to various concentrations (e.g., 10–1000 μg/mL).
-
A stopping solution of 200 mM sodium carbonate (Na₂CO₃) is prepared.
-
-
Assay Procedure:
-
In a microplate well, 10 μL of the test compound solution is mixed with 490 μL of the phosphate buffer and 250 μL of the pNPG substrate solution.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The enzymatic reaction is initiated by adding 250 μL of the α-glucosidase solution (0.4 U/mL).
-
The reaction mixture is incubated at 37°C for 15 minutes.
-
The reaction is terminated by adding 200 μL of the Na₂CO₃ solution.
-
The absorbance of the resulting p-nitrophenol is measured at 400 nm using a microplate reader.
-
A positive control (e.g., acarbose) and a negative control (without inhibitor) are run in parallel.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Pancreatic Lipase Inhibition Assay
This colorimetric assay determines pancreatic lipase activity by measuring the hydrolysis of p-nitrophenyl palmitate (pNPP) to p-nitrophenol.
-
Reagent Preparation:
-
Porcine pancreatic lipase is dissolved in deionized water to a concentration of 10 mg/mL, centrifuged, and the supernatant is diluted with an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final working concentration of 1 mg/mL.
-
The substrate, pNPP, is prepared as a 10 mM stock solution in a suitable solvent like isopropanol.
-
The test compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and then serially diluted.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add 20 µL of the test compound working solutions to the respective wells. For the positive control (100% enzyme activity), add 20 µL of DMSO.
-
Add 20 µL of the pancreatic lipase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C, with readings taken every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
The rate of reaction (slope of the absorbance vs. time graph) is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control.
-
The IC50 value is calculated from the dose-response curve.
-
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase, which is monitored spectrophotometrically.
-
Reagent Preparation:
-
Mushroom tyrosinase is dissolved in a phosphate buffer (e.g., 50 mM, pH 6.8) to a desired stock concentration.
-
L-DOPA is prepared as a substrate solution in the same phosphate buffer.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or a positive control (e.g., kojic acid).
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the type of inhibition, the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor, and the data is analyzed using a Lineweaver-Burk plot.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Simplified models of different types of enzyme inhibition.
Safety Operating Guide
Proper Disposal of Peonidin 3-rutinoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of experimental work. This guide provides essential information and step-by-step procedures for the proper disposal of Peonidin 3-rutinoside, a naturally occurring anthocyanin used in various research applications.
Chemical and Physical Properties Overview
A summary of this compound's properties relevant to its disposal is presented below. This data is crucial for making informed decisions about its handling and final disposition.
| Property | Value | Implication for Disposal |
| Hazard Classification | Not classified as a hazardous substance.[1] | While not officially hazardous, it should still be treated with care as a laboratory chemical. Standard laboratory personal protective equipment (PPE) should be worn when handling. |
| Physical State | Solid (powder) | Spills should be managed to avoid dust formation.[1] |
| Solubility in Water | Practically insoluble. | Drain disposal is not recommended due to low solubility, which could lead to accumulation in plumbing. |
| Chemical Stability | Stable under recommended storage conditions. | No special precautions are needed for immediate chemical reactivity during disposal, but it should not be mixed with other chemical waste unless compatibility is known. |
Standard Disposal Procedures
Given that this compound is not classified as a hazardous substance, the disposal procedures are generally aligned with those for non-hazardous chemical waste. However, local regulations and institutional policies must always take precedence.
Step 1: Personal Protective Equipment (PPE) Before handling any chemical waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves
Step 2: Waste Segregation
-
Solid Waste:
-
Collect any dry, solid this compound waste, including contaminated items like weigh boats, filter paper, and paper towels, in a clearly labeled, sealed container.
-
The label should clearly identify the contents as "this compound Waste (Non-Hazardous)".
-
Store this container in a designated waste accumulation area within the laboratory.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
The label should indicate "Aqueous this compound Waste (Non-Hazardous)" or specify the solvent used.
-
Do not dispose of solutions down the drain due to the compound's low water solubility.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, glass pipettes) contaminated with this compound must be disposed of in a designated sharps container.
-
Step 3: Spill Management In the event of a spill:
-
Avoid generating dust.[1]
-
For small spills, gently sweep the solid material into a designated waste container.
-
The area can then be wiped with a damp cloth. The cloth should be disposed of as solid waste.
-
For larger spills, consult your institution's safety officer.
Step 4: Final Disposal
-
All collected waste containers should be disposed of through your institution's official chemical waste disposal program.
-
Even for non-hazardous waste, professional disposal ensures compliance with all local, state, and federal regulations.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The standard procedures outlined above are based on general best practices for non-hazardous laboratory waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and should not replace consultation with your institution's Environmental Health and Safety (EHS) department and adherence to local regulations. Always prioritize safety and compliance in all laboratory procedures.
References
Personal protective equipment for handling Peonidin 3-rutinoside
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Peonidin 3-rutinoside.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Protective Gloves | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Eye Protection | Safety Glasses | Standard laboratory safety glasses are recommended.[1] |
| Respiratory Protection | Mask/Respirator | An appropriate mask or respirator, tested and approved by standards such as NIOSH (US) or CEN (EU), is imperative.[1] |
| Body Protection | Protective Clothing | Wear suitable protective clothing according to the quantity and the level of activity of the substance at the workplace.[1] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the designated workspace is clean and well-ventilated.[1] Have all necessary PPE readily available.
-
Personal Protection: Put on all required PPE as outlined in the table above. This includes gloves, safety glasses, a respirator, and a lab coat.
-
Handling the Compound:
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Clean the work area to remove any residual compound.
-
Emergency First Aid
In the event of accidental exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Rinse the eyes well with plenty of water for at least 15 minutes.[1]
-
Ingestion: Do not induce vomiting in an unconscious person. Rinse the mouth thoroughly with water.[1]
-
In all cases of significant exposure, consult a physician and show them the Safety Data Sheet for the compound.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
Disposal Protocol:
-
Containment: Clean up any spills without creating dust. Place the material in adapted and sealed containers for elimination.[1]
-
Cleaning: Wash the contaminated area with water and soap. Confine the washing water and dispose of it in compliance with local regulations.[1]
-
Absorption: After cleaning, absorb any remaining water with an inert material such as sand, sawdust, or a universal binder.[1]
-
Final Disposal: Dispose of the sealed containers and any contaminated materials according to local, regional, and national regulations.[2] For specific guidance, refer to section 13 of the product's Safety Data Sheet.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
